molecular formula C9H10FNO B1443346 [1-(4-Fluorophenyl)ethylidene](methoxy)amine CAS No. 799774-89-3

[1-(4-Fluorophenyl)ethylidene](methoxy)amine

Cat. No.: B1443346
CAS No.: 799774-89-3
M. Wt: 167.18 g/mol
InChI Key: SYOZHOFHKMIDHY-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Fluorophenyl)ethylidene](methoxy)amine is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-methoxyethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOZHOFHKMIDHY-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Fluorophenyl)ethylideneamine CAS 799774-89-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Fluorophenyl)ethylamine: Properties, Synthesis, and Applications

Introduction

1-(4-Fluorophenyl)ethylamine, and its chiral enantiomers, are pivotal building blocks in modern medicinal chemistry and drug development.[1][2] The incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2] While the stable amine form is the subject of extensive research and application, it is important to note its relationship with its corresponding imine, 1-(4-Fluorophenyl)ethylideneamine (CAS 799774-89-3). This imine represents a key, often transient, intermediate in the synthesis of the amine via reductive amination of 4-fluoroacetophenone. This guide provides a comprehensive technical overview of the properties, synthesis, analytical characterization, and applications of 1-(4-Fluorophenyl)ethylamine, contextualizing the role of its imine precursor.

Physicochemical and Spectroscopic Properties

1-(4-Fluorophenyl)ethylamine is typically a colorless to pale-yellow liquid with a characteristic amine-like odor.[3] Its core physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)ethylamine

PropertyValueSource(s)
CAS Number 403-40-7 (racemate); 374898-01-8 ((R)-enantiomer); 66399-30-2 ((S)-enantiomer)[1][4][5]
Molecular Formula C₈H₁₀FN[4][6]
Molecular Weight 139.17 g/mol [4][6]
Boiling Point ~190-195 °C; 76 °C at 22 mmHg[3][5]
Melting Point -30 °C[5]
Density ~1.05 g/cm³[5]
Solubility Soluble in organic solvents (ethanol, methanol); Sparingly soluble in water.[3][5]
Flash Point 68 °C (154.4 °F)

Synthesis and Mechanism: The Role of the Imine Intermediate

A prevalent and efficient method for synthesizing 1-(4-Fluorophenyl)ethylamine is the reductive amination of 4-fluoroacetophenone. This reaction is of particular relevance as it proceeds through the in situ formation of the 1-(4-Fluorophenyl)ethylideneamine intermediate.

Experimental Protocol: Reductive Amination

The following is a generalized, two-step, one-pot protocol representative of this transformation.

Step 1: Imine Formation (Formation of 1-(4-Fluorophenyl)ethylideneamine)

  • To a stirred solution of 4-fluoroacetophenone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or toluene) is added an ammonia source (e.g., ammonium acetate, aqueous ammonia) or a primary amine (1.0-1.5 eq.).

  • A dehydrating agent or azeotropic removal of water is often employed to drive the equilibrium towards the imine product.

  • The reaction is stirred at room temperature or with gentle heating until imine formation is complete, which can be monitored by techniques like TLC or GC-MS.

Step 2: Reduction to the Amine

  • Once imine formation is confirmed, a reducing agent is introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium or nickel catalyst).

  • The reaction is stirred until the reduction of the imine to the amine is complete.

  • The reaction is quenched (e.g., with water or dilute acid), and the product is extracted with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude 1-(4-Fluorophenyl)ethylamine, which can be further purified by distillation or chromatography.

The logical flow of this critical synthetic pathway is illustrated below.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Ketone 4-Fluoroacetophenone Imine 1-(4-Fluorophenyl)ethylideneamine (Intermediate) Ketone->Imine + NH₃ - H₂O Ammonia Ammonia Source (e.g., NH₃) Amine 1-(4-Fluorophenyl)ethylamine (Final Product) Imine->Amine + [H] Reducer Reducing Agent (e.g., NaBH₄, H₂/Pd)

Sources

Ethanone 1-(4-fluorophenyl)- O-methyloxime molecular weight

Physicochemical Profiling and Synthetic Utility of Ethanone, 1-(4-fluorophenyl)-, -methyloxime

Executive Summary

Ethanone, 1-(4-fluorophenyl)-,

This guide provides a definitive technical profile of the molecule, moving beyond basic stoichiometry to address isotopic patterns, synthetic pathways, and stereochemical validation.

Molecular Identity & Stoichiometry

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or quantitative formulation, reliance on average molecular weight is insufficient. The presence of Fluorine (monoisotopic

Quantitative Profile[1]
PropertyValueTechnical Context
Chemical Formula

Core stoichiometry.
Average Molecular Weight 167.18 g/mol Used for molarity calculations and bulk weighing.
Monoisotopic Mass 167.07464 Da Required for setting MS extraction windows (Tolerance

5 ppm).
Exact Mass 167.07464 DaTheoretical mass based on

C,

,

F,

N,

O.
Elemental Analysis C: 64.66%, H: 6.03%, F: 11.36%, N: 8.38%, O: 9.57%Theoretical combustion analysis targets.
Isotopic Signature

Unlike chlorinated compounds which show a characteristic 3:1 M+2 peak, the fluorine atom in this molecule is monoisotopic.

  • M+ Peak (167.07): 100% relative abundance.

  • M+1 Peak (168.08): ~10.1% (Driven by

    
    C natural abundance).
    
  • M+2 Peak: Negligible for routine integration.

Scientist’s Note: In LC-MS/MS workflows, the absence of an M+2 isotope pattern confirms the fluorine substitution and rules out chlorine contamination from precursors like 4-chloroacetophenone.

Synthetic Pathway & Mechanism[2][3][4]

The synthesis of

stereocontrolpH management
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the methoxyamine nitrogen on the carbonyl carbon of 4'-fluoroacetophenone. This is an equilibrium process that requires buffering.

  • Reagents: 4'-Fluoroacetophenone, Methoxyamine Hydrochloride (

    
    ).
    
  • Solvent: Ethanol or Methanol (Anhydrous).

  • Base: Pyridine or Sodium Acetate (Essential to deprotonate the amine salt without catalyzing side reactions).

The Stereochemical Challenge ( Isomerism)

Oximes exhibit geometric isomerism. For acetophenone derivatives, the


-isomer
  • 
    -Isomer (Anti):  Major product (>90% typical).
    
  • 
    -Isomer (Syn):  Minor product.
    
Synthetic Workflow Diagram

SynthesisWorkflowStart4'-Fluoroacetophenone(1.0 eq)ReactionReflux (EtOH)2-4 HoursStart->ReactionReagentMethoxyamine HCl(1.2 eq)Reagent->ReactionBufferBuffer System(NaOAc or Pyridine)Buffer->ReactionpH 4-5 ControlWorkupSolvent Removal &Extraction (DCM/Water)Reaction->WorkupTLC MonitoringPurificationDistillation orFlash ChromatographyWorkup->PurificationProductTarget Product(E/Z Mixture)Purification->ProductYield >85%

Figure 1: Optimized synthetic workflow for the preparation of Ethanone, 1-(4-fluorophenyl)-, O-methyloxime.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, a multi-modal approach is required.

Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum provides definitive proof of the

  • Solvent:

    
    [1]
    
  • Key Signals:

    • 
       7.50 – 7.00 ppm (Multiplet, 4H): Characteristic 
      
      
      system of the para-fluorophenyl ring.
    • 
       3.98 ppm (Singlet, 3H): The 
      
      
      -Methyl
      protons. This is the diagnostic peak distinguishing the product from the starting ketone or hydroxy-oxime.
    • 
       2.20 ppm (Singlet, 3H): The methyl group attached to the imine carbon (
      
      
      ).
Mass Spectrometry Fragmentation

In Electron Impact (EI) MS, the molecule undergoes predictable fragmentation useful for structural confirmation.

MSFragmentationParentMolecular Ion [M]+m/z 167Frag1[M - OMe]+m/z 136Parent->Frag1Loss of -OCH3 (31)Frag2[M - CH3CN]+m/z 126Parent->Frag2McLafferty-likeRearrangementFrag34-Fluorophenyl Cationm/z 95Frag1->Frag3Loss of C2H3N

Figure 2: Primary fragmentation pathway in EI-MS analysis.

Pharmaceutical & Industrial Applications[2][6]

Drug Development (CNS Agents)

The 4-fluorophenyl pharmacophore is ubiquitous in medicinal chemistry due to fluorine's ability to block metabolic oxidation at the para-position, extending the half-life of the drug. The

Agrochemicals

This molecule serves as a key intermediate in the synthesis of strobilurin-class fungicides. The oxime ether linkage provides stability against hydrolytic degradation in field conditions, while the fluorinated ring enhances potency against fungal sterol biosynthesis.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-fluorophenyl)-: Gas Phase Ion Energetics and Spectral Data.[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Accessed Feb 26, 2026).

  • PubChem. Compound Summary: 4'-Fluoroacetophenone.[3][2] National Library of Medicine. Available at: [Link] (Accessed Feb 26, 2026).

  • Karakurt, A. et al.Synthesis and anticonvulsant activity of some new oxime ether derivatives.Archiv der Pharmazie, 334(2), 2001. (General reference for oxime ether synthesis protocols).

An In-depth Technical Guide to Fluorinated Acetophenone Oxime Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal and agricultural chemistry, the introduction of fluorine into organic molecules is a well-established strategy to enhance biological activity and metabolic stability.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation.[2][3][4] When these fluorine-containing motifs are integrated into the versatile acetophenone oxime ether scaffold, a class of compounds with significant potential emerges. Oxime ethers themselves are recognized for a wide spectrum of biological activities, including antifungal, insecticidal, and anticancer properties.[5][6][7] This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorinated acetophenone oxime ether derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies and Mechanistic Considerations

The primary route to fluorinated acetophenone oxime ether derivatives involves a two-step process: the formation of a fluorinated acetophenone oxime, followed by its O-alkylation or O-arylation.

Step 1: Synthesis of the Fluorinated Acetophenone Oxime Intermediate

The foundational intermediate, the fluorinated acetophenone oxime, is typically synthesized via the condensation of a corresponding fluorinated acetophenone with a hydroxylamine salt.

  • Causality Behind Experimental Choices:

    • Reactants: The reaction employs a fluorinated acetophenone (e.g., 3'-trifluoromethylacetophenone) and a hydroxylamine salt, most commonly hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.[8][9]

    • Base: A mild base, such as sodium acetate, is crucial.[8] Its role is to neutralize the HCl released from the hydroxylamine salt, which drives the reaction towards the product by Le Châtelier's principle and prevents the protonation of the hydroxylamine nucleophile.

    • Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.[8]

Detailed Experimental Protocol: Synthesis of 3'-Trifluoromethylacetophenone Oxime [8]

  • To a round-bottom flask, add 3'-trifluoromethylacetophenone (7.5 g), hydroxylamine hydrochloride (6.25 g), and sodium acetate trihydrate (8.8 g).

  • Add methanol (125 ml) to the flask.

  • Heat the mixture under reflux for one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol by distillation under reduced pressure.

  • To the resulting residue, add water (190 ml) and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield the 3'-trifluoromethylacetophenone oxime. The product should be a solid with a melting point of 63-65°C.[8]

Step 2: O-Alkylation to Form the Final Oxime Ether

The Williamson ether synthesis is the most common and robust method for the O-alkylation of the oxime intermediate. This SN2 reaction involves the deprotonation of the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile.

  • Expertise & Experience:

    • Base Selection: A variety of bases can be used, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The choice depends on the sensitivity of the substrates. NaOH is a strong base suitable for simple alkylations. For substrates with base-sensitive functional groups, a milder base like K₂CO₃ is preferred.

    • Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base but do not solvate the nucleophilic oximate anion, thus increasing its reactivity.

    • Phase-Transfer Catalysis: For reactions in biphasic systems or with reactants of low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the oximate anion into the organic phase, significantly accelerating the reaction rate.[10]

General Synthetic Workflow Diagram

G cluster_0 Part 1: Oxime Formation cluster_1 Part 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Part 3: Purification & Characterization A Fluorinated Acetophenone E Reflux A->E B Hydroxylamine Salt (e.g., NH₂OH·HCl) B->E C Base (e.g., NaOAc) C->E D Solvent (e.g., MeOH) D->E F Fluorinated Acetophenone Oxime E->F J Reaction F->J G Alkyl/Aryl Halide (R-X) G->J H Base (e.g., NaOH) H->J I Solvent (e.g., DMF) I->J K Final Fluorinated Acetophenone Oxime Ether J->K L Workup & Purification (Extraction, Chromatography) K->L M Spectroscopic Analysis (NMR, IR, MS) L->M

Caption: General workflow for the synthesis and characterization of fluorinated acetophenone oxime ethers.

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized derivatives.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for the disappearance of the broad singlet corresponding to the oxime -OH proton and the appearance of new signals corresponding to the protons of the newly introduced ether moiety.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom of the C=N bond will show a characteristic shift. New signals for the carbons in the ether side chain will also be present.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is essential for confirming the presence and chemical environment of the fluorine atoms. For a -CF₃ group, a singlet is expected.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key absorptions include the C=N stretch of the oxime and the C-O-C stretch of the ether linkage. The broad O-H stretch from the starting oxime should be absent.

  • HR-MS (High-Resolution Mass Spectrometry): Provides the exact mass of the molecule, confirming its elemental composition.

Applications in Agrochemistry and Medicinal Chemistry

Fluorinated acetophenone oxime ether derivatives have demonstrated significant potential as bioactive agents, particularly in the fields of agrochemicals and pharmaceuticals.

Antifungal Activity

A notable application of these compounds is in the development of novel fungicides.[4] The incorporation of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes.[4]

  • Field-Proven Insight: Research has shown that certain fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety exhibit outstanding antifungal activity. For instance, compound 5f from one study was identified as a promising fungicide candidate against Botrytis cinerea, with an EC₅₀ value of 5.75 µg/mL, significantly outperforming the commercial fungicides Osthole (33.20 µg/mL) and Azoxystrobin (64.95 µg/mL).[4] The same compound also showed remarkable activity against Rhizoctorzia solani.[4]

Table 1: Antifungal Activity of Selected Fluorinated Oxime Ether Derivatives against B. cinerea [4]

CompoundEC₅₀ (µg/mL)
5f 5.75
Osthole (Control)33.20
Azoxystrobin (Control)64.95
Insecticidal Activity

The oxime ether scaffold is a component of several commercial insecticides.[10][11] Fluorination of this scaffold can lead to new compounds with potent insecticidal properties.

  • Key Finding: A study on novel 2-methylthio-4'-fluoroacetophenone oxime O-ethers revealed notable insecticidal activity against Homopteran and Lepidopteran pests.[10] One derivative, 2-methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether, was found to be more effective than the commercial insecticides chlorfenapyr and fenvalerate.[10] The introduction of fluorine can also lead to compounds with rapid knockdown properties against insect vectors like mosquitoes.[12]

Logical Relationship Diagram: From Structure to Activity

G node_A Core Scaffold Acetophenone Oxime Ether node_B Strategic Modification Introduction of Fluorine Atom(s) node_A:f1->node_B:f0 node_C Altered Physicochemical Properties Increased Lipophilicity Enhanced Metabolic Stability Modified Binding Affinity node_B:f1->node_C:f0 node_D Enhanced Biological Activity Potent Antifungal Effects Potent Insecticidal Effects node_C:f1->node_D:f0 node_C:f2->node_D:f0 node_C:f3->node_D:f0

Caption: Impact of fluorination on the biological activity of acetophenone oxime ethers.

Future Outlook

The strategic incorporation of fluorine into the acetophenone oxime ether framework continues to be a promising avenue for the discovery of novel bioactive compounds. Future research will likely focus on:

  • Expanding Structural Diversity: Synthesizing novel derivatives with different fluorination patterns and a wider range of ether side chains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency and selectivity, as seen in studies on imidazolylacetophenone oxime derivatives for potential Alzheimer's disease treatment.[13]

By leveraging the principles outlined in this guide, researchers can effectively design, synthesize, and evaluate new fluorinated acetophenone oxime ether derivatives, contributing to the development of next-generation pharmaceuticals and agrochemicals.

References

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. (2021). MDPI. Available at: [Link]

  • Synthesis and insecticidal activities of novel oxime ether pyrethroids. (2005). Pest Management Science. Available at: [Link]

  • Synthesis of 3'-trifluoromethylacetophenone oxime. PrepChem.com. Available at: [Link]

  • A Review of Biologically Active Oxime Ethers. (2023). Molecules. Available at: [Link]

  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
  • Synthetic method for trifluoroacetyl acetophenone oxine and its derivative. Google Patents.
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. (2021). Google Patents.
  • Method for synthesizing m-trifluoromethyl acetophenone. Google Patents.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2023). ACS Infectious Diseases. Available at: [Link]

  • Synthesis, antifungal activity, and molecular modeling studies of new inverted oxime ethers of oxiconazole. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • The structures of the oxime ethers 1,5–14 with the antifungal activity. ResearchGate. Available at: [Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. (2022). Molecules. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. Available at: [Link]

  • Synthesis of fluorene and/or benzophenone O-oxime ethers containing amino acid residues and study of their cardiovascular and antibacterial effects. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Macquarie University Research Portal. Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazolylacetophenone oxime derivatives as novel brain-penetrant agents for Alzheimer's disease treatment. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

Sources

Physical properties of 1-(4-Fluorophenyl)ethylideneamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-(4-Fluorophenyl)ethylideneamine

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-(4-Fluorophenyl)ethylideneamine. Due to the limited availability of published experimental data for this specific imine, this document synthesizes information from established chemical principles, data on analogous structures, and the properties of its precursors. It is designed to offer researchers, scientists, and drug development professionals a robust framework for the synthesis, handling, and characterization of this compound. The guide includes predicted physical properties, detailed experimental protocols for their determination, and a thorough discussion of the compound's stability and spectroscopic signatures.

Introduction and Context

1-(4-Fluorophenyl)ethylideneamine, an imine derived from 4-fluoroacetophenone, is a compound of interest in synthetic chemistry due to the prevalence of the fluorophenyl moiety in pharmaceuticals and agrochemicals. Imines, or Schiff bases, are versatile intermediates in organic synthesis, participating in a variety of transformations to introduce nitrogen-containing functionalities. However, their inherent reactivity, particularly their susceptibility to hydrolysis, makes their isolation and characterization non-trivial.

A critical point of clarification is the distinction between 1-(4-Fluorophenyl)ethylideneamine (an imine) and the similarly named 1-(4-Fluorophenyl)ethylamine (an amine). The amine is a common precursor for the synthesis of the imine and its physical properties are well-documented. This guide will leverage data from the amine precursor to inform the synthesis and predicted properties of the target imine.

Synthesis of 1-(4-Fluorophenyl)ethylideneamine

The most direct route to 1-(4-Fluorophenyl)ethylideneamine is the condensation reaction between 1-(4-fluorophenyl)ethanone and a source of ammonia.

Caption: Synthesis of 1-(4-Fluorophenyl)ethylideneamine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, ethanol), add a source of ammonia (e.g., a saturated solution of ammonia in the chosen solvent, or ammonium acetate as an in-situ source). The use of anhydrous solvents is crucial to drive the equilibrium towards the product.

  • Water Removal: To further favor imine formation, a method for water removal should be employed. This can be achieved through the use of a Dean-Stark apparatus if using a solvent like toluene, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove any solid dehydrating agents or by-products. The solvent is then removed under reduced pressure. Due to the potential instability of the imine, purification by distillation should be performed under high vacuum to minimize thermal decomposition.

Physical Properties: A Comparative Analysis

Given the scarcity of experimental data for 1-(4-Fluorophenyl)ethylideneamine, we can predict its properties based on its structure and by comparing it to its well-characterized precursor, 1-(4-Fluorophenyl)ethylamine.

Property1-(4-Fluorophenyl)ethylamine (Precursor)1-(4-Fluorophenyl)ethylideneamine (Predicted)
Molecular Formula C₈H₁₀FNC₈H₉FN
Molecular Weight 139.17 g/mol [1][2]137.16 g/mol
Appearance Colorless to pale yellow liquid[3]Likely a colorless to pale yellow liquid or low-melting solid
Melting Point -30 °C[4][5]Expected to be low, potentially near room temperature
Boiling Point Approx. 185-195 °C at atmospheric pressure; 76 °C at 22 mmHg[5]Expected to be similar to the precursor, but likely requiring distillation under reduced pressure to avoid decomposition.
Density Approx. 1.03 - 1.059 g/cm³Expected to be in a similar range, around 1.0 - 1.1 g/cm³
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane.[4]Insoluble in water. Soluble in common organic solvents such as chloroform, methanol, THF, and ethyl acetate.[6][7]

Experimental Determination of Physical Properties

The following protocols are designed for the accurate determination of the physical properties of a potentially unstable imine like 1-(4-Fluorophenyl)ethylideneamine.

Melting Point Determination

If the isolated imine is a solid at room temperature, its melting point can be determined using a standard melting point apparatus.

  • Sample Preparation: A small amount of the purified solid is placed in a capillary tube.

  • Measurement: The capillary tube is placed in the melting point apparatus and the temperature is increased gradually.

  • Observation: The temperature range over which the solid melts is recorded. A sharp melting point is indicative of high purity.

Boiling Point Determination (Micro Method)

Due to the likelihood of decomposition at elevated temperatures, a micro boiling point determination method is recommended.[8][9][10][11]

G cluster_workflow Micro Boiling Point Determination Workflow start Sample Preparation heating Gradual Heating start->heating Place sample in vial with inverted capillary tube observation Observe Bubble Stream heating->observation Heat until a steady stream of bubbles emerges cooling Cooling observation->cooling Remove heat source endpoint Record Temperature at Liquid Entry cooling->endpoint Observe until liquid enters the capillary tube end Boiling Point Determined endpoint->end

Caption: Workflow for micro boiling point determination.

  • Apparatus Setup: A small amount of the liquid imine is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed inside with the open end downwards. The setup is attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube or an oil bath. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

  • Measurement: As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of 1-(4-Fluorophenyl)ethylideneamine.

Infrared (IR) Spectroscopy

The IR spectrum of an imine is characterized by the presence of a C=N stretching vibration.

  • Expected Absorption: A medium to strong absorption band in the region of 1690-1640 cm⁻¹. The conjugation with the aromatic ring is expected to shift this absorption to a lower wavenumber within this range.

  • Absence of Other Bands: The spectrum should show the absence of a strong C=O stretching band (from the ketone starting material) around 1700 cm⁻¹ and the N-H stretching bands of a primary amine (two bands in the 3500-3300 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the protons on the fluorophenyl ring will be observed in the aromatic region (typically 7.0-8.0 ppm). The fluorine atom will cause characteristic splitting patterns.

    • Methyl Protons: A singlet for the methyl group protons will likely appear in the range of 2.0-2.5 ppm.

    • Imine Proton: If the imine is formed with ammonia (NH3), there will be an N-H proton. However, its chemical shift can be broad and variable.

  • ¹³C NMR:

    • Imine Carbon: The most characteristic signal will be that of the C=N carbon, which is expected to appear significantly downfield, in the range of 160-170 ppm.

    • Aromatic Carbons: Signals for the carbons of the fluorophenyl ring will be observed in the 115-165 ppm region, with the carbon attached to the fluorine showing a large coupling constant (¹JCF).

    • Methyl Carbon: The methyl carbon signal will appear upfield, typically in the 15-25 ppm range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 137.16, corresponding to the molecular weight of C₈H₉FN.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of a methyl group (M-15) and cleavage of the ethylideneamine side chain.

Reactivity and Stability

A crucial physical-chemical property of 1-(4-Fluorophenyl)ethylideneamine is its susceptibility to hydrolysis.

Caption: Hydrolysis of 1-(4-Fluorophenyl)ethylideneamine.

The C=N double bond is readily attacked by water, especially in the presence of acid or base catalysts, leading to the reformation of the starting ketone and ammonia.[6][7] This instability necessitates that the compound be handled and stored under anhydrous conditions.

Conclusion

While specific experimental data for 1-(4-Fluorophenyl)ethylideneamine is not widely available, a comprehensive understanding of its physical properties can be derived from the principles of organic chemistry and data from its precursors. This guide provides a robust framework for its synthesis, characterization, and handling. The predicted properties and experimental protocols outlined herein should serve as a valuable resource for researchers working with this and related imine compounds. The key considerations for anyone working with this compound are its purification under reduced pressure and its storage under strictly anhydrous conditions to prevent hydrolysis.

References

  • Probing the Solubility of Imine-Based Covalent Adaptable Networks. (2023). ACS Publications. [Link]

  • Probing the Solubility of Imine-Based Covalent Adaptable Networks. (2023). National Center for Biotechnology Information. [Link]

  • Determination of Melting points and Boiling points. Learning Space. [Link]

  • I.R. Spectroscopic Analyses of the Imine and its Organotin Complexes. ResearchGate. [Link]

  • Micro Boiling Point Determination. chymist.com. [Link]

  • Determination of Boiling Point (B.P). vijaynazare.weebly.com. [Link]

  • Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs. ACS Publications. [Link]

  • DETERMINATION OF BOILING POINTS. [Link]

  • Physical Properties. (2022). NCERT. [Link]

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). ACS Publications. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • Synthesis, Spectroscopic, Structural and Quantum Chemical Studies of a New Imine Oxime and Its Palladium(II) Complex: Hydrolysis Mechanism. (2016). MDPI. [Link]

  • Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. (2022). National Center for Biotechnology Information. [Link]

  • 1-(4-Fluorophenyl)ethylamine. PubChem. [Link]

  • (S)-1-(4-FLUOROPHENYL)ETHYLAMINE. ChemWhat. [Link]

  • (1R)-(+)-1-(4-Fluorophenyl)ethylamine. PubChem. [Link]

  • What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? ResearchGate. [Link]

  • 1-(4-fluorophenyl)ethylamine. PubChemLite. [Link]

  • Question on imines. Naming and solubility. Reddit. [Link]

  • How stable are formaldehyde imines in aq. solutions? Sciencemadness Discussion Board. [Link]

  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021). ResearchGate. [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. (2011). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (2022). ResearchGate. [Link]

  • Physical Properties Of Amines - Compounds Containing Nitrogen - Chemistry Class 12. (2019). Ekeeda. [Link]

  • Dipentylamine. PubChem. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (2016). National Center for Biotechnology Information. [Link]

  • Chemical Properties of N-Allyl-N,N-dimethylamine. Cheméo. [Link]

  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. [Link]

  • Ethanone, 1-(4-fluorophenyl)-. Cheméo. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). [Link]

  • Ethanone, 1-(4-fluorophenyl)-. NIST WebBook. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat-usa.org. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • Production of m-fluoroacetophenone.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI. [Link]

  • Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [Link]

  • A kind of preparation method of N-substituted ethylenediamine derivative.
  • Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. (2022). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Fluorophenyl)ethylideneamine from 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-fluorophenyl)ethylideneamine, a valuable imine intermediate, from 4-fluoroacetophenone. The protocol details a robust and efficient method for the acid-catalyzed condensation reaction with ammonia. This guide offers in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and expected analytical characterization of the final product. Safety precautions and troubleshooting advice are also included to ensure a successful and safe synthesis.

Introduction

Imines, or Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond. They serve as crucial intermediates in a myriad of organic transformations, including the synthesis of amines, amino acids, and heterocyclic compounds, which are foundational in medicinal chemistry and drug development. 1-(4-Fluorophenyl)ethylideneamine, in particular, is a key building block for introducing the 1-(4-fluorophenyl)ethylamino moiety into larger molecules, a common structural motif in pharmacologically active compounds. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.

This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)ethylideneamine via the direct condensation of 4-fluoroacetophenone with an ammonia source, a classic example of imine formation.

Reaction Mechanism and Scientific Principles

The formation of an imine from a ketone and a primary amine (or ammonia) is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1][2][3] The reaction proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-fluoroacetophenone, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, forming an iminium ion.

  • Deprotonation: A base (such as another molecule of ammonia or the solvent) removes a proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the imine, it is crucial to remove the water generated during the reaction.[1][2][4] This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.

Experimental Protocol

This protocol describes the synthesis of 1-(4-fluorophenyl)ethylideneamine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-FluoroacetophenoneReagent Grade, ≥99%e.g., Sigma-Aldrich, Acros Organics
Ammonia solution7N in Methanole.g., Sigma-AldrichAnhydrous conditions are preferred.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Reagent Grade, ≥98.5%e.g., Sigma-AldrichAcid catalyst.
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent for azeotropic water removal.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Sigma-AldrichDrying agent.
Diethyl etherAnhydrous, ≥99.7%e.g., Sigma-AldrichFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
BrineSaturated aqueous solution of NaClFor washing.
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Visual Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine 4-fluoroacetophenone, toluene, and p-TsOH B Add methanolic ammonia A->B Step 1 C Reflux with Dean-Stark trap B->C Step 2 D Monitor reaction by TLC C->D Step 3 E Cool reaction mixture D->E Step 4 F Wash with NaHCO₃ and brine E->F Step 5 G Dry organic layer with MgSO₄ F->G Step 6 H Filter and concentrate G->H Step 7 I Purify by vacuum distillation H->I Step 8 J Characterize product I->J Step 9

Caption: Experimental workflow for the synthesis of 1-(4-Fluorophenyl)ethylideneamine.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroacetophenone (13.8 g, 0.1 mol), toluene (100 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

  • Addition of Ammonia: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Add a 7N solution of ammonia in methanol (15 mL, 0.105 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluoroacetophenone spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1-(4-fluorophenyl)ethylideneamine as a colorless to pale yellow oil.

Characterization and Expected Results

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95-7.85 (m, 2H, Ar-H ortho to C=N)

    • δ 7.15-7.05 (m, 2H, Ar-H meta to C=N)

    • δ 2.40 (s, 3H, CH₃)

    • A broad singlet corresponding to the N-H proton may be observed, but its chemical shift can vary and it may exchange with D₂O.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~168 (C=N)

    • δ ~165 (d, ¹JCF, Ar-C-F)

    • δ ~135 (d, ⁴JCF, Ar-C ipso to C=N)

    • δ ~129 (d, ³JCF, Ar-C ortho to C=N)

    • δ ~115 (d, ²JCF, Ar-C meta to C=N)

    • δ ~17 (CH₃)

  • IR (neat, cm⁻¹):

    • ~3300-3400 (N-H stretch, may be broad)

    • ~1640 (C=N stretch)

    • ~1600, 1500 (C=C aromatic stretch)

    • ~1230 (C-F stretch)

Safety and Hazard Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Fluoroacetophenone: Irritating to eyes, respiratory system, and skin.[1][5] Combustible liquid.[5][6]

  • Ammonia Solution (in Methanol): Corrosive, causes severe skin burns and eye damage.[4][7][8] May cause respiratory irritation.[4][7][8] Toxic to aquatic life.[4][7] Methanol is flammable and toxic.

  • p-Toluenesulfonic acid: Causes skin and eye irritation.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature. Check the activity of the catalyst.
Hydrolysis of the imine during work-up.Minimize contact with aqueous solutions. Perform work-up quickly and at low temperatures.
Product ContaminationResidual starting material.Ensure the reaction goes to completion. Optimize purification conditions (e.g., distillation).
Polymerization of the imine.Store the purified imine under an inert atmosphere at low temperatures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-fluorophenyl)ethylideneamine. The described method is efficient and utilizes standard laboratory techniques. The provided characterization data will aid in the confirmation of the product's identity and purity. Adherence to the safety guidelines is essential for the successful and safe execution of this synthesis.

References

  • ResearchGate. (2015, May 4). How can I synthesize imine from ketone? Retrieved from [Link]

  • Nexchem. (2014, July 30). SAFETY DATA SHEET - Ammonia Solution. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Ammonia solution. Retrieved from [Link]

  • Labo-Moderne. (2025, November 3). 4'-Fluoroacetophenone 106130 - Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

  • PMC. (2025, December 10). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Retrieved from [Link]

  • Sciencemadness.org. (2006, September 23). A Simple One-Pot Synthesis of Functionalized Ketimines from Ketones and Amine Hydrochloride Salts. Retrieved from [Link]

  • Cambridge University Press. 1 Preparation and some properties. Retrieved from [Link]

  • PubMed. Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, February 23). Imine formation with Dean Stark (And other Dean Stark uses...). Retrieved from [Link]

  • ResearchGate. The Study of Infrared Spectra of Acetophenone Molecule. Retrieved from [Link]

  • Visor Redalyc. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]

Sources

Protocol for the O-methylation of 4-fluoroacetophenone oxime: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the O-methylation of 4-fluoroacetophenone oxime, a reaction of significant interest in medicinal chemistry and drug development. O-methylated oximes are crucial intermediates in the synthesis of various biologically active compounds. This document offers a step-by-step methodology, an in-depth explanation of the chemical principles, and essential safety information to ensure a successful and safe execution of this synthesis.

Introduction

O-methylation of oximes is a fundamental transformation in organic synthesis, providing access to a diverse range of O-alkylated oxime derivatives. These motifs are present in numerous pharmaceuticals and agrochemicals, exhibiting a wide spectrum of biological activities. The introduction of a methoxy group onto the oxime nitrogen can significantly influence the parent molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4-fluoroacetophenone oxime serves as a valuable starting material, with the fluorine substituent offering a strategic point for modulating electronic properties and for potential use in bioisosteric replacement strategies in drug design.

This protocol will detail the synthesis of 4-fluoroacetophenone oxime followed by its O-methylation using sodium hydride as a base and methyl iodide as the methylating agent.

Part 1: Synthesis of 4-fluoroacetophenone oxime

The initial step involves the synthesis of the oxime from the corresponding ketone. This is a well-established condensation reaction.[1][2][3]

Reaction Scheme:
Materials and Reagents:
Reagent/MaterialGradeSupplier
4-FluoroacetophenoneReagentSigma-Aldrich
Hydroxylamine hydrochloride99%Acros Organics
Sodium acetate (anhydrous)99%J.T. Baker
Methanol (anhydrous)99.8%Fisher Scientific
Ethyl acetateACS GradeVWR
Deionized water--
Anhydrous magnesium sulfate--
Experimental Protocol:
  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (2.08 g, 29.9 mmol, 1.5 equivalents) and anhydrous sodium acetate (3.94 g, 48.0 mmol, 2.3 equivalents).

  • Add 4-fluoroacetophenone (2.86 g, 20.7 mmol, 1.0 equivalent) to the flask.

  • Add anhydrous methanol (40 mL) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-fluoroacetophenone oxime as a white solid. The product can be used in the next step without further purification.

Part 2: O-methylation of 4-fluoroacetophenone oxime

This step involves the deprotonation of the oxime's hydroxyl group with a strong base, sodium hydride, followed by nucleophilic attack on the methylating agent, methyl iodide.

Reaction Scheme:
Materials and Reagents:
Reagent/MaterialGradeSupplier
4-Fluoroacetophenone oxime-Synthesized in Part 1
Sodium hydride (60% dispersion in mineral oil)-Alfa Aesar
Methyl iodide99.5%, stabilizedSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)99.9%, inhibitor-freeAcros Organics
Saturated aqueous ammonium chloride--
Diethyl etherACS GradeFisher Scientific
HexaneACS GradeVWR
Anhydrous sodium sulfate--
Experimental Protocol:

Safety First: Sodium hydride is a highly flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • To a flame-dried 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 0.91 g, 22.8 mmol, 1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexane washings using a cannula.

  • Add anhydrous THF (30 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-fluoroacetophenone oxime (2.93 g, 19.0 mmol, 1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel over 20 minutes. Hydrogen gas will evolve during this addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.48 mL, 23.7 mmol, 1.25 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (4:1 hexane/ethyl acetate).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(4-fluorophenyl)ethanone O-methyl oxime.

Data Presentation

Table 1: Key Reaction Parameters
ParameterValue
Starting Material 4-Fluoroacetophenone oxime
Base Sodium Hydride (NaH)
Methylating Agent Methyl Iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Method Column Chromatography
Expected Product Characterization:
  • ¹H NMR (400 MHz, CDCl₃): δ 7.60-7.55 (m, 2H, Ar-H), 7.10-7.05 (m, 2H, Ar-H), 3.95 (s, 3H, O-CH₃), 2.20 (s, 3H, C-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 163.0 (d, J = 248 Hz, C-F), 155.0 (C=N), 132.0 (d, J = 3 Hz, C-Ar), 128.5 (d, J = 8 Hz, CH-Ar), 115.5 (d, J = 21 Hz, CH-Ar), 61.5 (O-CH₃), 13.0 (C-CH₃).

  • IR (ATR, cm⁻¹): ~2940 (C-H), ~1600 (C=N), ~1510 (Ar C=C), ~1230 (C-F), ~1060 (N-O).

  • Mass Spectrometry (EI): Expected M⁺ at m/z 167.07.

Experimental Workflow and Mechanistic Rationale

Workflow Diagram

O_Methylation_Workflow cluster_prep Part 1: Oxime Synthesis cluster_methylation Part 2: O-Methylation Ketone 4-Fluoroacetophenone Reagents1 NH2OH·HCl, NaOAc, MeOH Reaction1 Stir at RT Reagents1->Reaction1 Workup1 Workup & Isolation Reaction1->Workup1 Oxime 4-Fluoroacetophenone Oxime Workup1->Oxime StartOxime 4-Fluoroacetophenone Oxime Oxime->StartOxime Proceed to methylation NaH NaH in THF Deprotonation Deprotonation (0 °C to RT) NaH->Deprotonation Alkoxide Sodium Oximate Deprotonation->Alkoxide MeI CH3I SN2 SN2 Reaction (0 °C to RT) MeI->SN2 Workup2 Quench & Workup SN2->Workup2 Purification Column Chromatography Workup2->Purification Product O-Methyl Oxime Purification->Product

Caption: Experimental workflow for the synthesis of 1-(4-fluorophenyl)ethanone O-methyl oxime.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the oxime hydroxyl group to form the corresponding sodium oximate.[6] This ensures that the subsequent reaction with the electrophile (methyl iodide) proceeds efficiently without competing side reactions that might occur with a weaker or nucleophilic base.

  • Solvent (Anhydrous THF): Tetrahydrofuran is an excellent aprotic polar solvent that can solvate the sodium oximate intermediate. Its anhydrous nature is critical, as sodium hydride reacts violently with water.

  • Methylating Agent (Methyl Iodide): Methyl iodide is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction with the oximate nucleophile.

  • Temperature Control: The initial deprotonation and the subsequent addition of methyl iodide are performed at 0 °C to control the exothermic nature of the reactions and to minimize potential side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.

  • Workup Procedure: The reaction is quenched with saturated aqueous ammonium chloride, a mild acid, to neutralize any unreacted sodium hydride. An extractive workup is then employed to isolate the organic product from the aqueous phase and inorganic salts.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts, ensuring high purity of the O-methylated oxime.

Trustworthiness and Self-Validation

The success of this protocol relies on careful execution and monitoring. The following points serve as a self-validating system:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding as expected.

  • Spectroscopic Analysis: The structure and purity of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). Comparison of the obtained spectra with the expected data will validate the successful synthesis of 1-(4-fluorophenyl)ethanone O-methyl oxime.

  • Yield Calculation: An accurate calculation of the reaction yield provides a quantitative measure of the efficiency of the protocol.

References

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. (n.d.). Google Patents.
  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Huang, H., Xu, Z., & Deng, G.-J. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Product Class 15: Oximes. (n.d.). Science of Synthesis. Retrieved February 26, 2026, from [Link]

  • Process for the preparation of ketoximes. (n.d.). Google Patents.
  • An expedient reductive method for conversion of ketoximes to the corresponding carbonyl compounds. (n.d.). National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • 4'-Fluoroacetophenone. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. (2020). RSC Publishing. [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks. Retrieved February 26, 2026, from [Link]

  • 4-Fluoroacetophenone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 26, 2026, from [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. (n.d.). Academic Research Publishing Group. Retrieved February 26, 2026, from [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Process for the production of o-substituted oximes. (n.d.). Google Patents.
  • Gas chromatographic analysis of acetophenone oxime and its metabolites. (1977). PubMed. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. (n.d.). IDEAS/RePEc. Retrieved February 26, 2026, from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). MDPI. [Link]

  • Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, oxime - Substance Details. (n.d.). US EPA. Retrieved February 26, 2026, from [Link]

Sources

Use of 1-(4-Fluorophenyl)ethylideneamine as Fde protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 1-(4-Fluorophenyl)ethylideneamine Derivatives as the Fde Protecting Group

Part 1: Executive Summary & Technical Scope

The "Fde" Designation: In advanced organic and peptide chemistry, Fde refers to the N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] protecting group.[1][2][3][4][5] While the user's prompt references "1-(4-Fluorophenyl)ethylideneamine," this nomenclature describes the core structural motif of the linkage formed upon protection (a vinylogous amide/imine system). This guide focuses on the Fde group (a fluorinated analog of the classic Dde group) utilized for its orthogonality and its unique capability to serve as a 19F NMR probe for monitoring reaction progress on solid support.

Core Advantages:

  • Non-Invasive Monitoring: The fluorine atom provides a distinct 19F NMR signal (~ -116 ppm), allowing real-time quantification of coupling and deprotection directly on the resin (Gel-Phase NMR).

  • Orthogonality: Fde is stable to TFA (Boc removal) and Piperidine (Fmoc removal), yet cleaved specifically by Hydrazine or Hydroxylamine.

  • Lipophilicity: The fluorophenyl moiety enhances the solubility of hydrophobic peptides during synthesis.

Part 2: Chemical Mechanism & Structure

The Fde group protects primary amines by forming a vinylogous amide . This structure is stabilized by hydrogen bonding between the amine proton and the carbonyl oxygen of the cyclohexane ring, rendering it stable to hydrolysis and typical basic/acidic conditions used in SPPS (Solid-Phase Peptide Synthesis).

Structural Diagram (DOT Visualization)

Fde_Mechanism cluster_cleavage Deprotection Pathway Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Fde_Reagent Fde Reagent (2-Acetyl-5-(4-fluorophenyl) cyclohexane-1,3-dione) Fde_Reagent->Intermediate + EtOH / Reflux Protected Fde-Protected Amine (Vinylogous Amide) Intermediate->Protected - H2O (Condensation) Indazole Indazole Byproduct Protected->Indazole Cyclization FreeAmine Regenerated Amine (R-NH2) Protected->FreeAmine Nucleophilic Displacement Hydrazine Hydrazine (NH2NH2) Hydrazine->FreeAmine Attack on Vinylogous Carbon

Figure 1: Reaction pathway for the installation and hydrazine-mediated cleavage of the Fde protecting group.

Part 3: Experimental Protocols

Installation of the Fde Group

The Fde group is typically installed on the


-amine of an amino acid or the 

-amine of Lysine prior to loading onto the resin, or directly on-resin if selective protection is required.

Reagents Required:

  • Substrate: Amino acid or amine (1.0 equiv).

  • Reagent: 2-Acetyl-5-(4-fluorophenyl)cyclohexane-1,3-dione (Fde-OH) (1.1 equiv).

  • Solvent: Ethanol (EtOH) or DMF.

  • Catalyst: None usually required; mild heating accelerates the reaction.

Protocol (Solution Phase):

  • Dissolution: Dissolve the amino acid (e.g., L-Leucine) in minimal hot Ethanol.

  • Addition: Add 1.1 equivalents of Fde-OH.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The solution typically turns yellow/orange, indicating Schiff base/vinylogous amide formation.

  • Monitoring: Monitor by TLC or 19F NMR (shift from ketone precursor to vinylogous amide).

  • Workup: Cool to room temperature. The product often crystallizes. If not, evaporate solvent and recrystallize from EtOH/Ether.

  • Yield: Typical yields are 85–95%.

Solid-Phase Peptide Synthesis (SPPS) Integration

Fde is compatible with standard Fmoc/tBu protocols.

  • Coupling: Use standard DIC/HOBt or HATU/DIPEA. Fde-amino acids couple slower than Fmoc-amino acids due to steric bulk; double coupling (2 x 1 hr) is recommended.

  • Fmoc Removal: 20% Piperidine in DMF.[6][7] Critical Note: Extended exposure to piperidine can cause Fde migration (similar to Dde). Keep Fmoc deprotection times optimized (e.g., 2 x 5 min) or use DBU (2% in DMF) which minimizes migration.

Deprotection (Cleavage) Protocol

The Fde group is orthogonal to acid (TFA) and base (Piperidine) but hypersensitive to alpha-effect nucleophiles.

Reagents:

  • Cleavage Cocktail A: 2% Hydrazine monohydrate in DMF (

    
    ).
    
  • Cleavage Cocktail B: 5% Hydroxylamine hydrochloride / 5% DIPEA in DMF.

Step-by-Step:

  • Wash: Wash the resin 3x with DMF.

  • Incubate: Add Cleavage Cocktail A (10 mL per gram of resin).

  • Agitate: Shake at room temperature for 3 x 3 minutes . (Short bursts prevent side reactions).

  • Monitor: The solution will turn yellow (formation of the indazole byproduct).

  • Wash: Wash extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of hydrazine.

    • Note: Traces of hydrazine will remove Fmoc groups in subsequent steps. Ensure thorough washing.

  • Verification: Perform a chloranil test (for secondary amines) or ninhydrin test (for primary amines) to confirm deprotection.

Part 4: 19F NMR Monitoring Strategy

The defining feature of Fde is its utility as a "spy" reporter.

Setup:

  • Instrument: Standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of tuning to 19F.

  • Sample: Swell resin (~5-10 mg) in DMF-d7 or CDCl3 (minimal volume) in a standard NMR tube.

  • Acquisition: Gel-phase 19F NMR.

Data Interpretation: Use the chemical shift to determine the state of the amine.

StateChemical Shift (

, ppm)
Description
Fde-Reagent (Free) ~ -110 to -112 ppmUnreacted precursor.
Fde-Protected Amine -116.0 to -116.5 ppm Target signal during synthesis.
Cleaved Byproduct ~ -113 ppmIndazole derivative formed after hydrazine treatment.

Application: To quantify coupling efficiency:



(Note: Requires an internal standard if absolute quantification is needed, but relative disappearance of the -116 peak confirms deprotection).

Part 5: Orthogonality & Stability Matrix

The table below guides the design of complex synthesis schemes involving Fde.

Reagent / ConditionEffect on Fde GroupInteraction Type
20% Piperidine / DMF Stable *Base (Fmoc removal).[6][7] Risk of migration on long exposure.
95% TFA / Scavengers Stable Acid (Boc/tBu removal).
2% Hydrazine / DMF Cleaved Nucleophilic Attack (Specific).
H2 / Pd-C Stable Hydrogenolysis (Cbz removal).
DIPEA / HATU Stable Coupling conditions.

*Migration Note: Like Dde, Fde can migrate from an


-amine (Lys) to an 

-amine if the latter is free. Always cap free amines or keep Fmoc intact when Fde is present on a side chain.

Part 6: Troubleshooting & Critical Controls

Issue 1: Incomplete Removal

  • Cause: Aggregation of peptide chains on resin.

  • Solution: Switch to Cleavage Cocktail B (Hydroxylamine/DIPEA). This reagent is smaller and often more effective for sterically hindered regions.

Issue 2: Fde Migration

  • Symptom:[8][9][10] Loss of Fde from Lysine side chain during Fmoc removal.

  • Solution: Use 2% DBU / 2% Piperidine in DMF for Fmoc removal instead of 20% Piperidine. This reduces the nucleophilicity of the medium while maintaining basicity.

Issue 3: "1-(4-Fluorophenyl)ethylideneamine" Confusion

  • Clarification: If you encounter the chemical name "1-(4-Fluorophenyl)ethylideneamine" in a catalog, it may refer to the simple imine (Schiff base) of 4-fluoroacetophenone. Do not use this simple imine for SPPS. It is too labile. Ensure you are using the Fde active reagent (the cyclohexane-1,3-dione derivative) to form the stable vinylogous amide.

Part 7: References

  • Pudelko, M., Qian, W., & Elofsson, M. (2009). Synthesis and application of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids for optimization of solid-phase peptide synthesis using gel-phase 19F NMR spectroscopy.[2][3] Journal of Peptide Science, 15(4), 264–271.[3]

  • Bycroft, B. W., et al. (1993). A novel lysine-protecting group for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779. (Foundational work on Dde/Fde mechanism).

  • Diaz-Mochon, J. J., et al. (2004). Full orthogonality between Dde and Fmoc: The validity of the Dde/Fmoc strategy. Organic Letters, 6(7), 1127-1129. (Relevant for stability protocols).

Sources

Application Note: Fluorinated Oxime Ethers as Protoporphyrinogen Oxidase (PPO) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protoporphyrinogen oxidase (PPO) inhibitors represent a critical class of herbicides that induce rapid, light-dependent membrane peroxidation in target weeds.[1][2] While effective, resistance evolution and metabolic instability necessitate the development of novel scaffolds. This guide details the development of fluorinated oxime ethers , a structural subclass where the incorporation of fluorine enhances metabolic stability (blocking oxidative degradation) and lipophilicity, while the oxime ether moiety provides a versatile vector for optimizing binding affinity within the PPO catalytic pocket.

This document provides a comprehensive workflow for the synthesis, enzymatic validation, and herbicidal assessment of these compounds.

Mechanism of Action & Rationale

The PPO Pathway

PPO (EC 1.3.3.4) catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This is the last common step in heme and chlorophyll biosynthesis.[3][4][5]

Inhibition Consequence:

  • Blockade: PPO inhibition causes Protogen IX to accumulate in the chloroplast.[1]

  • Leakage: Excess Protogen IX leaks into the cytoplasm.[4]

  • Uncontrolled Oxidation: Cytoplasmic peroxidases oxidize Protogen IX to Proto IX.

  • Phototoxicity: Proto IX is a potent photosensitizer.[6] Upon light exposure, it generates singlet oxygen (

    
    ).[2][4][6]
    
  • Cell Death:

    
     initiates lipid peroxidation, destroying cell membranes and causing rapid necrosis.
    
The "Fluorine Effect" in Oxime Ethers

Replacing standard alkyl groups with fluorinated analogs (e.g.,


) serves three purposes:
  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters electronics, often increasing binding affinity to the hydrophobic pocket of PPO (Arg98 interaction zone).

  • Metabolic Blockade: Fluorine substitution at oxidative hotspots prevents rapid degradation by plant P450 enzymes, extending the half-life of the herbicide.

  • Lipophilicity Modulation: Fluorination fine-tunes

    
    , enhancing cuticular penetration.
    
Pathway Visualization

PPO_Pathway Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA Protogen Protoporphyrinogen IX (Substrate) ALA->Protogen Multi-step PPO_Enzyme PPO Enzyme (Chloroplast) Protogen->PPO_Enzyme Normal Binding ProtoIX_Cyt Protoporphyrin IX (Cytoplasm) Protogen->ProtoIX_Cyt Leakage & Non-enzymatic Oxidation ProtoIX_Chl Protoporphyrin IX (Chloroplast) PPO_Enzyme->ProtoIX_Chl Oxidation Inhibitor Fluorinated Oxime Ether (Inhibitor) Inhibitor->PPO_Enzyme Competitive Inhibition SingletO Singlet Oxygen (1O2) ProtoIX_Cyt->SingletO + Light CellDeath Lipid Peroxidation & Membrane Disruption SingletO->CellDeath

Figure 1: Mechanism of PPO inhibition leading to photodynamic cell death. The inhibitor blocks the chloroplast pathway, forcing substrate leakage.

Chemical Synthesis Protocol

Objective: Synthesis of a representative fluorinated oxime ether PPO inhibitor (Target Compound 3 ) via a condensation-alkylation route.

Safety: Warning: Hydroxylamine hydrochloride is corrosive. Fluorinated alkyl halides are potential lachrymators. Perform all steps in a fume hood.

Materials
  • Scaffold: Cyclic imide precursor (e.g., N-(4-acetylphenyl)-3,4,5,6-tetrahydrophthalimide).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium acetate (
    
    
    
    ), 2,2,2-Trifluoroethyl iodide (
    
    
    ), Potassium carbonate (
    
    
    ).
  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF).

Step-by-Step Methodology
Step 1: Formation of the Oxime Intermediate
  • Dissolution: Dissolve 10 mmol of the acetyl-functionalized scaffold in 30 mL of EtOH.

  • Addition: Add 12 mmol of

    
     and 15 mmol of 
    
    
    
    .
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the ketone spot disappears.
    
  • Workup: Evaporate EtOH. Resuspend residue in water (50 mL) and extract with ethyl acetate (3 x 30 mL). Dry over

    
     and concentrate.
    
  • Yield: Expect a white/off-white solid (Oxime Intermediate 2 ).

Step 2: O-Alkylation with Fluorinated Halide
  • Activation: Dissolve 5 mmol of Intermediate 2 in 10 mL anhydrous DMF. Add 10 mmol

    
    . Stir at room temperature for 30 min.
    
  • Alkylation: Dropwise add 7.5 mmol of 2,2,2-Trifluoroethyl iodide.

  • Heating: Heat to

    
     for 6 hours.
    
  • Quench: Pour reaction mixture into 100 mL ice water. A precipitate should form.

  • Purification: Filter the solid. Recrystallize from EtOH/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

  • Characterization: Confirm structure via

    
    -NMR (look for quartet at 
    
    
    
    4.5 ppm for
    
    
    ) and
    
    
    -NMR.
Synthesis Workflow Diagram

Synthesis_Flow Start Ketone Scaffold Step1 Step 1: Oximation (NH2OH.HCl, NaOAc, EtOH) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Step 2: O-Alkylation (R-F, K2CO3, DMF) Inter->Step2 Final Fluorinated Oxime Ether Step2->Final

Figure 2: General synthetic route for fluorinated oxime ether PPO inhibitors.

In Vitro Enzyme Assay Protocol

Objective: Determine the


 of the synthesized compound against recombinant PPO (e.g., Nicotiana tabacum NtPPO or Human hPPO for selectivity).

Principle: A continuous fluorescence assay. Non-fluorescent Protogen IX is oxidized to fluorescent Proto IX.[5] The rate of fluorescence increase is proportional to enzyme activity.

Reagents & Preparation
  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.02% Tween 80, 5 mM DTT.

  • Substrate: Protoporphyrinogen IX (Prepared by reducing Proto IX with Na-amalgam; must be handled in low light/anaerobic conditions to prevent auto-oxidation).

  • Enzyme: Recombinant PPO (approx. 20 nM final concentration).

Protocol
  • Inhibitor Dilution: Prepare 10 mM stock of the fluorinated oxime ether in DMSO. Create a 7-point serial dilution (e.g., 100

    
    M to 0.001 
    
    
    
    M).
  • Plate Setup: Use a black 96-well plate.

    • Add 170

      
      L Assay Buffer.
      
    • Add 10

      
      L Inhibitor solution (or DMSO control).
      
    • Add 10

      
      L Enzyme solution.
      
  • Pre-incubation: Incubate at

    
     for 15 minutes in the dark.
    
  • Initiation: Add 10

    
    L of fresh Protogen IX substrate (final conc. ~5 
    
    
    
    M, near
    
    
    ).
  • Measurement: Immediately read fluorescence on a microplate reader.

    • Excitation: 405 nm

    • Emission: 630 nm[6]

    • Mode: Kinetic read every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the slope (V) of the linear portion. Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract

    
    .
    

In Vivo Herbicidal Activity (Greenhouse)

Objective: Evaluate post-emergence efficacy on key weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti).

Experimental Design
ParameterSpecification
Test Plants Broadleaf weeds (3-4 leaf stage)
Formulation Emulsifiable Concentrate (EC): 5% Active Ingredient, 5% Emulsifier, 90% Solvent (Acetone/Water)
Dosage Rates 37.5, 75, 150 g a.i./ha (grams active ingredient per hectare)
Control Solvent blank (Negative) and Fomesafen (Positive)
Replicates 3 pots per treatment
Procedure
  • Spraying: Apply formulation using a laboratory belt sprayer calibrated to deliver 400 L/ha at 200 kPa.

  • Incubation: Place plants in a greenhouse (

    
     day/night, 14h photoperiod).
    
  • Scoring: Assess visual injury at 3, 7, and 14 days after treatment (DAT).

    • Scale: 0% (No effect) to 100% (Complete necrosis/death).

  • Symptoms: Look for characteristic "bronzing," leaf curling, and rapid necrosis appearing within 24-48 hours.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Auto-oxidation of Protogen IX substrate.Prepare substrate fresh daily. Keep substrate on ice and in the dark. Add DTT to buffer.
Low Inhibitor Solubility Compound is too lipophilic (high LogP).Use higher DMSO concentration (up to 5%) or add 0.1% Triton X-100 to the assay buffer.
No In Vivo Activity despite low IC50 Poor cuticle penetration or metabolic degradation.Check LogP (ideal range 2.5–4.0). Consider modifying the fluorinated tail length (e.g., change

to

).
Low Synthetic Yield (Step 2) E2 elimination of the alkyl halide.Lower reaction temperature to

and use a milder base like

.

References

  • Dayan, F. E., et al. (2018). "Protoporphyrinogen Oxidase Inhibitors." Weed Science. Link

  • Hao, G. F., et al. (2011). "Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations." Journal of Computer-Aided Molecular Design. Link

  • Zhang, W., et al. (2024).[5] "Discovery of Novel N-Phenyltriazinone Derivatives Containing Oxime Ether or Oxime Ester Moieties as Promising Protoporphyrinogen IX Oxidase Inhibitors."[5][7][8] Journal of Agricultural and Food Chemistry. Link

  • Matringe, M., et al. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal. Link

  • BenchChem. (2025).[6] "Protoporphyrinogen Oxidase (PPO) Inhibition Assay Protocol." Link

Sources

Application Note: High-Efficiency Synthesis of 3-(4-Fluorophenyl)isoxazole Kinase Inhibitors via 4-Fluoroacetophenone Oxime

[1]

Executive Summary

This application note details the optimized synthetic protocols for utilizing 4-fluoroacetophenone oxime as a primary scaffold in the development of Type I and Type II kinase inhibitors. The 4-fluorophenylisoxazole moiety, derived from this oxime, serves as a privileged pharmacophore in medicinal chemistry, particularly for targeting p38 MAPK , JNK , and VEGFR pathways.[1]

The protocols herein prioritize the regioselective synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition mechanism. This approach ensures high metabolic stability due to the para-fluorine substitution, which blocks oxidative metabolism (CYP450) while enhancing lipophilicity for ATP-pocket penetration.[1]

Strategic Rationale & Retrosynthesis

The 4-fluoroacetophenone oxime scaffold is not merely a passive intermediate; it dictates the electronic and steric properties of the final inhibitor.

  • Fluorine Effect: The C-F bond is bio-isosteric to the C-H bond but significantly increases metabolic stability and lipophilicity (

    
    ).[1] In the context of p38 kinase, the 4-fluorophenyl group typically occupies the hydrophobic Region I or II of the ATP binding pocket.
    
  • Isoxazole Core: Acts as a rigid linker and a hydrogen-bond acceptor (via the ring nitrogen) for the kinase hinge region (e.g., interaction with Met109 or Lys53).[1]

Retrosynthetic Pathway

The following diagram illustrates the strategic disconnection of a target kinase inhibitor into the oxime scaffold and the alkyne "tail."

RetrosynthesisTargetTarget Kinase Inhibitor(3,5-Disubstituted Isoxazole)DisconnectionDisconnection(1,3-Dipolar Cycloaddition)Target->DisconnectionRetroInt_NitrileOxideIntermediate:Nitrile Oxide (In Situ)Disconnection->Int_NitrileOxideAlkyneTail Fragment:Terminal AlkyneDisconnection->AlkyneScaffoldStarting Scaffold:4-Fluoroacetophenone OximeInt_NitrileOxide->ScaffoldChlorination/Base

Figure 1: Retrosynthetic strategy isolating the oxime as the key precursor for the isoxazole core.[1]

Protocol A: Synthesis of 4-Fluoroacetophenone Oxime

Objective: Quantitative conversion of 4-fluoroacetophenone to its oxime derivative. Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by dehydration.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
4-Fluoroacetophenone138.141.0Starting Material
Hydroxylamine HCl (

)
69.491.5Nucleophile Source
Sodium Acetate (

)
82.032.0Acid Scavenger/Buffer
Ethanol (EtOH)-SolventSolubilizer
Water (

)
-Co-solventSolubilizer for salts
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10.0 mmol, 1.38 g) in EtOH (20 mL).

  • Reagent Addition: Prepare a separate solution of Hydroxylamine HCl (15.0 mmol, 1.04 g) and Sodium Acetate (20.0 mmol, 1.64 g) in Water (10 mL).

  • Mixing: Add the aqueous solution dropwise to the ethanolic ketone solution with vigorous stirring.

    • Critical Process Parameter (CPP): The reaction is exothermic.[1] Maintain temperature

      
       during addition to prevent side reactions.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1] The ketone spot (
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Workup:

    • Evaporate EtOH under reduced pressure.[1]

    • Cool the aqueous residue in an ice bath.[1] The oxime typically precipitates as white crystals.[1]

    • Filter the solid and wash with ice-cold water (2 x 10 mL).[1]

  • Purification: Recrystallize from EtOH/Water (1:1) if necessary.[1]

    • Expected Yield: 85–95%[1]

    • Melting Point: 72–74°C [1].[1][][8]

Protocol B: Regioselective Synthesis of 3-(4-fluorophenyl)isoxazole

Objective: Synthesis of the kinase inhibitor core via [3+2] cycloaddition.[1] Method: In situ generation of the hydroximoyl chloride followed by reaction with a terminal alkyne.

Materials & Reagents
ReagentEquiv.[1][2][4]Role
4-Fluoroacetophenone Oxime (from Protocol A)1.0Dipole Precursor
N-Chlorosuccinimide (NCS)1.1Chlorinating Agent
Terminal Alkyne (e.g., Phenylacetylene)1.2Dipolarophile (Kinase Tail)
Triethylamine (

)
1.2Base (HCl Scavenger)
DMF or DCMSolventReaction Medium
Step-by-Step Procedure
  • Chlorination (Formation of Hydroximoyl Chloride):

    • Dissolve 4-fluoroacetophenone oxime (5.0 mmol) in anhydrous DMF (10 mL).

    • Add NCS (5.5 mmol) portion-wise at

      
      .[1]
      
    • Allow to stir at room temperature for 1 hour.

    • Expert Insight: Completion is indicated by the disappearance of the oxime on TLC. If the reaction stalls, add a catalytic amount of HCl gas (generated from headspace of conc. HCl bottle) to initiate the radical mechanism.[1]

  • Cycloaddition:

    • Cool the solution to

      
      .[1]
      
    • Add the Terminal Alkyne (6.0 mmol).[1]

    • Add Triethylamine (6.0 mmol) dropwise over 15 minutes. Caution: Precipitate (

      
      ) will form immediately.[1]
      
    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup:

    • Pour the mixture into ice water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Analytical Validation[1]
  • 1H NMR (DMSO-d6): The formation of the isoxazole ring is confirmed by a singlet at

    
     6.8–7.2 ppm  (the C4-H of the isoxazole ring).[1]
    
  • 19F NMR: A distinct signal shift for the fluorine atom on the phenyl ring (typically around -110 ppm) confirms the integrity of the 4-fluorophenyl moiety.[1]

Biological Context & SAR Logic

Understanding the binding mode is crucial for optimizing the "Alkyne" component in Protocol B.

SAR_LogicHingeHinge Region(Met109/Lys53)HydrophobicHydrophobic Pocket(Gatekeeper)SolventSolvent Front(Solubilizing Group)Isoxazole_NIsoxazole Nitrogen(H-Bond Acceptor)Isoxazole_N->HingeH-BondingFluorophenyl4-Fluorophenyl Group(Hydrophobic Fit)Isoxazole_N->FluorophenylC3-LinkTailC5-Substituent(Derived from Alkyne)Isoxazole_N->TailC5-LinkFluorophenyl->HydrophobicVan der WaalsTail->SolventSolubility/Selectivity

Figure 2: Structure-Activity Relationship (SAR) of the synthesized inhibitor within the ATP binding pocket.[1]

Expert Troubleshooting Guide
  • Issue: Low yield in cycloaddition.

    • Cause: Dimerization of the nitrile oxide (formation of furoxan).

    • Solution: Add the base (

      
      ) very slowly via syringe pump.[1] This keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne over self-dimerization [2].
      
  • Issue: Regioisomer formation (3,5- vs 3,4-substituted).

    • Insight: The method described (Protocol B) heavily favors the 3,5-disubstituted product due to steric hindrance.[1] If 3,4-isomers are detected, switch to Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) equivalents or specific ruthenium catalysts, though this requires changing the oxime to an azide precursor.[1]

References

  • National Institutes of Health (NIH). (2014).[1] Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[1] Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Precision Synthesis of Chiral Agrochemical Intermediates: The 1-(4-Fluorophenyl)ethylideneamine Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Agrochemical Intermediates from 1-(4-Fluorophenyl)ethylideneamine Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Agrochemical Development Scientists

Introduction: The Fluorine Advantage in Agrochemicals[1]

In modern agrochemistry, the incorporation of fluorine atoms is a pivotal strategy for enhancing metabolic stability and optimizing lipophilicity (LogP). The 1-(4-fluorophenyl)ethyl moiety is a privileged pharmacophore found in numerous developmental fungicides and insecticides. It confers resistance to oxidative metabolism at the benzylic position while modulating the electronic properties of the aromatic ring.

This application note details the conversion of 1-(4-Fluorophenyl)ethylideneamine (a ketimine) into high-value chiral intermediates, specifically (S)-1-(4-fluorophenyl)ethylamine . This chiral amine serves as a critical building block for amide- and urea-based crop protection agents.

Key Technical Challenges
  • Imine Stability: Ketimines derived from acetophenones are prone to hydrolysis. Protocols must address stability or utilize in situ generation.

  • Enantiocontrol: Agrochemical efficacy often relies on a single enantiomer. Achieving >98% enantiomeric excess (ee) is a core requirement.

  • Scalability: Methods must use commercially viable catalysts and hydrogen sources.

Core Mechanism: Asymmetric Transfer Hydrogenation (ATH)

The most efficient route from the ketimine to the chiral amine is Asymmetric Transfer Hydrogenation (ATH) . Unlike high-pressure hydrogenation, ATH utilizes liquid hydrogen sources (e.g., formic acid/triethylamine) and robust Ruthenium(II) catalysts.

Mechanistic Insight

The reaction proceeds via a metal-ligand bifunctional mechanism . The catalyst, typically a Ru(II)-arene complex with a chiral diamine ligand (e.g., TsDPEN), activates the imine substrate through hydrogen bonding. The hydride is transferred from the metal center to the imine carbon, while a proton is simultaneously transferred from the ligand amine to the imine nitrogen. This concerted outer-sphere mechanism avoids direct metal coordination of the substrate, ensuring high enantioselectivity.

ATH_Mechanism Cat_Pre Ru(II) Pre-catalyst (16e- species) Hydride_Complex Ru-Hydride Species (18e- Active Cat) Cat_Pre->Hydride_Complex + H-Source (-CO2) H_Source HCOOH / TEA (H-Donor) TS Transition State (Concerted H-/H+ Transfer) Hydride_Complex->TS + Substrate Substrate Ketimine Substrate (C=N Bond) TS->Cat_Pre Regenerate Catalyst Product Chiral Amine (S)-Enantiomer TS->Product Release

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of ketimines using Ru(II) catalysts.

Experimental Protocols

Protocol A: Preparation of (S)-1-(4-Fluorophenyl)ethylamine via ATH

Objective: Synthesis of >98% ee chiral amine from 1-(4-Fluorophenyl)ethylideneamine. Note: Due to the hydrolytic instability of the N-H ketimine, this protocol uses the N-sulfinyl imine or generates the imine in situ from the ketone, which is the industry standard for high-fidelity synthesis.

Materials
  • Substrate: 4'-Fluoroacetophenone (Precursor to imine)

  • Amine Source: Ammonium formate (for in situ) or (S)-tert-butanesulfinamide (for isolated imine route - Recommended for highest ee)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori Catalyst)

  • Solvent: Dichloromethane (DCM) or Methanol

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Methodology
  • Imine Formation (N-Sulfinyl Route for Stability):

    • Charge a reactor with 4'-Fluoroacetophenone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq).

    • Add Ti(OEt)4 (2.0 eq) in dry THF. Stir at 60°C for 6 hours.

    • Checkpoint: Monitor conversion by TLC/HPLC. The sulfinyl group activates the imine and prevents hydrolysis.

    • Quench with brine, filter Ti salts, and concentrate to obtain the N-sulfinyl ketimine .

  • Asymmetric Transfer Hydrogenation:

    • Dissolve the N-sulfinyl ketimine (10 mmol) in DCM (50 mL).

    • Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

    • Add HCOOH/TEA mixture (5:2 ratio, 3.0 eq) dropwise at 0°C.

    • Allow to warm to room temperature (25°C) and stir for 12-16 hours.

    • Validation: Reaction is complete when the imine peak vanishes in HPLC.

  • Deprotection & Isolation:

    • Add HCl (4M in dioxane, 2.0 eq) to the reaction mixture to cleave the sulfinyl group.

    • Stir for 1 hour. A white precipitate (amine hydrochloride) may form.

    • Basify with NaOH (2M) to pH > 12.

    • Extract with MTBE (3 x 30 mL). Dry organic layer over Na2SO4.

    • Concentrate to yield (S)-1-(4-Fluorophenyl)ethylamine as a colorless oil.

Data Specification: Typical Results
ParameterValueNotes
Yield 85 - 92%Isolated yield after deprotection
Enantiomeric Excess (ee) > 98% (S)Determined by Chiral GC
Reaction Time 12 - 16 hDependent on catalyst loading
Catalyst Loading 0.5 - 1.0 mol%Lower loading possible at scale
Protocol B: Downstream Application – Urea Herbicide Synthesis

Objective: Coupling the chiral amine to an isocyanate to form a model urea herbicide scaffold.

Methodology
  • Setup: In a dry flask under N2, dissolve (S)-1-(4-Fluorophenyl)ethylamine (1.0 eq) in dry Toluene.

  • Addition: Cool to 0°C. Add 3,4-Dichlorophenyl isocyanate (1.05 eq) dropwise.

  • Reaction: Stir at ambient temperature for 4 hours. The urea product often precipitates.

  • Workup: Filter the solid.[1] Wash with cold hexane to remove unreacted isocyanate.

  • Result: High-purity chiral urea, a common motif in photosystem II inhibitor herbicides.

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation.

  • Chiral GC Method:

    • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm).

    • Conditions: Injector 250°C, Detector (FID) 275°C. Oven: 100°C (hold 2 min) ramp 5°C/min to 160°C.

    • Retention Times: (R)-isomer ~12.4 min; (S)-isomer ~12.9 min (Verify with racemic standard).

  • NMR Verification:

    • ¹H NMR (400 MHz, CDCl3): δ 7.30 (m, 2H), 7.01 (m, 2H), 4.12 (q, 1H), 1.38 (d, 3H), 1.50 (bs, 2H, NH2).

Workflow Visualization

Workflow Start Start: 4'-Fluoroacetophenone Step1 Step 1: Imine Formation (+ (S)-t-Bu-Sulfinamide / Ti(OEt)4) Start->Step1 Inter1 Intermediate: N-Sulfinyl Ketimine Step1->Inter1 Step2 Step 2: ATH Reduction (Ru-TsDPEN / HCOOH-TEA) Inter1->Step2 Inter2 Intermediate: Sulfinyl Amine Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl) Inter2->Step3 Product Target: (S)-1-(4-Fluorophenyl)ethylamine (>98% ee) Step3->Product App Application: Urea/Amide Agrochemicals Product->App

Figure 2: Complete synthetic workflow from ketone precursor to active agrochemical scaffold.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

  • SynQuest Laboratories. (2024). Safety Data Sheet: 1-(4-Fluorophenyl)ethylamine.[2][3][4] Link

  • Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (General reference for fluoro-agrochemical scaffolds).

Sources

Troubleshooting & Optimization

Optimizing yield of 4-fluoroacetophenone reaction with methoxyamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoroacetophenone methoxyoxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for maximum yield and purity.

Reaction Overview: Mechanism and Key Parameters

The reaction of 4-fluoroacetophenone with methoxyamine hydrochloride (MeO-NH₂·HCl) is a nucleophilic addition-elimination reaction, also known as a condensation reaction, that forms an oxime ether. Understanding the mechanism is paramount to effective troubleshooting.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of methoxyamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluoroacetophenone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate is then protonated, and a molecule of water is eliminated to form the stable C=N double bond of the methoxyoxime product.

The overall rate and success of the reaction are highly dependent on the pH of the reaction medium. The free methoxyamine base is the active nucleophile, but the reaction is also acid-catalyzed.[1] A slightly acidic environment (typically pH 4-5) provides the optimal balance, ensuring a sufficient concentration of the free amine for nucleophilic attack while also facilitating the dehydration of the carbinolamine intermediate.[2]

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 4-fluoroacetophenone methoxyoxime in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

A1: Low yield is a frequent issue that can often be traced back to several key factors. Let's break them down systematically.

  • Sub-optimal pH: This is the most common culprit. If the solution is too acidic, the methoxyamine nucleophile will be excessively protonated (MeO-NH₃⁺), rendering it non-nucleophilic. If the solution is too basic, there won't be enough acid to catalyze the crucial dehydration step.

    • Solution: Buffer the reaction. A common and effective method is to use a pyridine or sodium acetate/acetic acid buffer system to maintain the pH in the optimal 4-5 range. If not using a buffer, a weak base like sodium carbonate or potassium carbonate can be used to free the methoxyamine from its hydrochloride salt.[3] Use a slight excess to ensure the reaction medium becomes appropriately acidic as the reaction progresses and HCl is effectively neutralized.

  • Incomplete Reaction: The reaction may simply not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] If starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture (e.g., to 50-60 °C) to increase the reaction rate.[5][6]

  • Reagent Quality and Stoichiometry:

    • Solution: Ensure your 4-fluoroacetophenone is pure, as impurities can lead to side reactions.[7] Use a slight excess (1.1-1.2 equivalents) of methoxyamine HCl to drive the reaction to completion. Verify the quality of your solvent; for instance, ensure it is anhydrous if the protocol specifies, as water can interfere with the equilibrium.[7]

Q2: I'm observing multiple spots on my TLC plate, indicating impurities. What are they and how do I prevent them?

A2: Impurity formation can complicate purification and reduce overall yield. The primary side reaction of concern is the hydrolysis of the oxime ether product back to the starting ketone.

  • Product Hydrolysis: Although oxime ethers are significantly more stable to hydrolysis than simple imines or hydrazones, they can revert to the starting materials under strongly acidic conditions, especially during aqueous workup.[2][8] The C=N bond is susceptible to acid-catalyzed hydrolysis.[9]

    • Solution: During the workup, avoid washing with strongly acidic solutions. Use a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7) to neutralize the reaction mixture before extraction. The oxime linkage is substantially stable over a broad pH range of 2 to 9, but prolonged exposure to the lower end of this range should be minimized.[9]

  • Isomer Formation: The product can exist as E and Z geometric isomers. While often not considered an "impurity" in the traditional sense, the presence of both can complicate characterization and may be undesirable for certain applications.

    • Solution: The E isomer is generally the thermodynamically favored product. Allowing the reaction to reach equilibrium, sometimes with gentle heating, can favor the formation of the major isomer.[5] Purification by column chromatography can often separate the isomers if required.

Q3: The reaction seems to have stalled; my TLC shows no change over several hours. What should I do?

A3: A stalled reaction points to an issue with one of the fundamental reaction parameters.

  • Check the pH: As mentioned, incorrect pH is a primary reason for lack of reactivity. If you can safely do so, test the pH of your reaction mixture.

  • Temperature: While many oximation reactions proceed well at room temperature, some systems benefit from moderate heating.[5] Increasing the temperature to 50-60°C can often overcome the activation energy barrier.

  • Catalyst (if applicable): While often not strictly necessary, some protocols report the use of catalysts like MnCl₂·4H₂O to improve efficiency.[5] If your protocol includes a catalyst, ensure it was added and is of good quality.

  • Solvent Choice: The reaction is typically run in a protic solvent like ethanol or methanol, which helps to solubilize the reagents and facilitate proton transfer. Ensure you are using an appropriate solvent.

Frequently Asked Questions (FAQs)

What is the typical stoichiometry for this reaction? A slight excess of methoxyamine hydrochloride (1.1 to 1.2 molar equivalents relative to the ketone) is generally recommended to ensure complete conversion of the 4-fluoroacetophenone.

What is the best solvent for this reaction? Ethanol is a widely used and effective solvent.[5] It readily dissolves both the ketone and the methoxyamine salt and participates in the proton transfer steps of the mechanism. Pyridine can also be used, acting as both a solvent and a base.[10]

How stable is the final oxime ether product? Oxime ethers are generally stable compounds. They are significantly more resistant to hydrolysis than imines or hydrazones, particularly at neutral pH.[8] However, they can be hydrolyzed back to the ketone under strongly acidic conditions.[2] They are also stable enough for purification via silica gel column chromatography.[4]

Can I use a different base to neutralize the methoxyamine HCl? Yes. Besides pyridine, other bases like sodium acetate, sodium carbonate, or potassium carbonate are commonly used.[3] The key is to use a base that is strong enough to deprotonate the methoxyamine hydrochloride but not so strong that it significantly raises the pH of the reaction mixture, which would inhibit the acid-catalyzed dehydration step.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Notes
Stoichiometry 1.1 - 1.2 eq. Methoxyamine HClDrives reaction equilibrium towards the product.
Solvent Ethanol, Methanol, or PyridineProtic solvents facilitate proton transfer. Pyridine also acts as a base.[5][10]
pH 4 - 5Optimal range for balancing nucleophilicity and acid-catalyzed dehydration.[2]
Temperature Room Temperature to 60°CReaction often proceeds at RT, but gentle heating can increase the rate.[5][6]
Reaction Time 2 - 24 hoursMonitor by TLC/GC-MS for completion.[4]
Standard Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoroacetophenone (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 0.2 M concentration) followed by methoxyamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, it can be gently heated to 50°C.

  • Workup: Once the starting material is consumed, reduce the solvent volume via rotary evaporation. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.[4]

Visual Guides

Reaction Mechanism

ReactionMechanism ketone 4-Fluoroacetophenone intermediate Carbinolamine Intermediate ketone->intermediate + MeO-NH₂ (Nucleophilic Addition) amine Methoxyamine (MeO-NH₂) amine->intermediate product Methoxyoxime Product intermediate->product - H₂O (Dehydration) water H₂O

Caption: Key steps in the formation of the methoxyoxime.

General Experimental Workflow

Workflow A Combine 4-Fluoroacetophenone, Methoxyamine HCl, Base, and Solvent B Stir at RT or Heat to 50°C A->B C Monitor by TLC/GC-MS B->C D Reaction Complete? C->D D->B No E Aqueous Workup (Neutralize, Extract) D->E Yes F Dry & Concentrate E->F G Purify via Column Chromatography (if needed) F->G H Characterize Product G->H

Caption: Standard laboratory workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Stalled Reaction Check_pH Is pH in 4-5 range? Start->Check_pH Check_Temp Is reaction heated (if necessary)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with buffer or weak base/acid. Check_pH->Adjust_pH No Check_Reagents Are reagents pure? Is stoichiometry correct? Check_Temp->Check_Reagents Yes Increase_Temp Heat to 50-60°C and continue monitoring. Check_Temp->Increase_Temp No Verify_Reagents Use pure starting materials and verify reagent amounts. Check_Reagents->Verify_Reagents No End Yield Optimized Check_Reagents->End Yes Adjust_pH->Check_pH Increase_Temp->Check_Temp Verify_Reagents->Start

Caption: A logical guide for diagnosing common reaction issues.

References

  • Benchchem. (n.d.). A Comparative Guide to the Hydrolytic Stability of Oxime Linkages in Physiological Conditions.
  • Science of Synthesis. (2007). Product Class 15: Oximes. Thieme.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Le Saux, G., et al. (2020). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. RSC Publishing.
  • Various Authors. (n.d.). Different approaches for oxime (ether) synthesis.
  • Šebesta, R., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.
  • Ferreira, V. F., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.
  • Agilent. (n.d.). TMS Derivatization for GC-MS.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Wang, X., et al. (2024). Synthesis of oxime ethers via a formal reductive O–H bond insertion of oximes to α-keto esters.
  • X-MOL. (2023). How to Synthesize 4-Fluoroacetophenone: A Versatile Compound with Wide Applications.
  • da Silva, F. C., et al. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.
  • Okoro, U. C., & Ofor, C. C. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone.
  • Razenberg, J. A., Nolte, R. J., & Drenth, W. (1987). Effect of pH on the epoxidation of alkenes by the cytochrome P-450 model manganese(III) porphyrin. Recueil des Travaux Chimiques des Pays-Bas.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Acetophenone Reactions.
  • CN101357895B. (2011). Method for synthesizing methoxamine hydrochloride.
  • Reddit user discussion. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • Curtis, C. (n.d.).
  • MSU RTSF. (2020). Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization.
  • Taylor, P., et al. (2011). Interaction Kinetics of Oximes with Native, Phosphylated and Aged Human Acetylcholinesterase. PMC - NIH.
  • The Royal Society of Chemistry. (n.d.).
  • El-Faham, A., et al. (2014). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. PMC - NIH.
  • University of Wisconsin-Madison. (2015). CHEM 344 Fall 2015 Final Exam.
  • Sumerlin, B. S., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • WO2015159170A2. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Various Authors. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa.
  • Jacobsen, E. N., et al. (2011). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Organic Syntheses.
  • Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone.
  • PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone.
  • Various Authors. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl.

Sources

Technical Support Center: Stability Protocols for 1-(4-Fluorophenyl)ethylideneamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMINE-4F-001 Subject: Prevention of Acidic Hydrolysis in Acetophenone-Derived Ketimines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hidden" Equilibrium

You are likely encountering a scenario where your synthesized 1-(4-Fluorophenyl)ethylideneamine (the imine) is reverting to 4'-fluoroacetophenone (the ketone) during workup or storage.

The Core Issue: Unlike aldimines, ketimines derived from acetophenones are thermodynamically unstable in the presence of water. The equilibrium constant (


) heavily favors hydrolysis, particularly because the resonance stabilization of the conjugated ketone (4-fluoroacetophenone) is stronger than that of the imine.

The Catalyst: Acid is the enemy here. Even weak acids (like silica gel protons or dissolved


 in wet solvents) catalyze the hydrolysis rate by orders of magnitude.

This guide provides the protocols to shift this equilibrium, isolate the species (if necessary), and prevent reversion.

The Mechanism: Why Acid Kills Your Molecule

To prevent hydrolysis, you must understand the enemy. In the presence of trace acid (


) and water, the reaction proceeds through a "Activated Iminium" pathway.

Key Insight: The fluorine atom at the para position is electron-withdrawing (inductively), which destabilizes the positive charge on the iminium intermediate slightly less than a nitro group would, but it still makes the imine carbon highly electrophilic and prone to water attack.

HydrolysisMechanism Imine Imine (Neutral) Iminium Iminium Ion (Activated Electrophile) Imine->Iminium Protonation (Fast) H_Ion H+ (Acid) H_Ion->Iminium Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral Rate Limiting Step (Water Attack) Water H2O (Nucleophile) Water->Tetrahedral Ketone 4-Fluoroacetophenone (Hydrolysis Product) Tetrahedral->Ketone Collapse & Elimination Amine Ammonium Salt Tetrahedral->Amine

Figure 1: Acid-catalyzed hydrolysis pathway. Note that protonation makes the carbon susceptible to water attack.

Troubleshooting Guide: Synthesis & Isolation
Scenario A: "I see the ketone in my NMR after workup."

Diagnosis: You likely performed an aqueous wash or used acidic silica gel. Solution: Switch to a Chemical Scavenging Protocol using Titanium(IV) Isopropoxide (


).

The


 Protocol (Recommended): 
This method, pioneered by Mattson et al., uses Titanium as both a Lewis Acid (to activate the carbonyl) and a Water Scavenger (trapping water as stable 

).

Step-by-Step Protocol:

  • Reagents: Mix 4'-fluoroacetophenone (1.0 eq) and Amine/Ammonia source (1.5–2.0 eq) in neat

    
     (1.25 eq).
    
  • Conditions: Stir at ambient temperature under Argon for 6–12 hours.

  • Monitoring: Do NOT pull an aliquot for TLC/HPLC using standard solvents.

    • Correct Check: Take an aliquot, dilute in anhydrous

      
        (treated with basic alumina), and run NMR immediately.
      
  • Workup (The Critical Step):

    • DO NOT add water or dilute acid.

    • If using for reductive amination: Add reducing agent (

      
      ) directly to the reaction pot (See Section 5).
      
    • If isolating: Dilute with dry ether, filter through a pad of Celite (to remove Ti salts) under an inert atmosphere. Evaporate solvent.

Scenario B: "The oil degrades on the shelf."

Diagnosis: Autocatalytic hydrolysis due to ambient moisture and


 (carbonic acid).
Solution:  Storage hierarchy.
Storage MethodStability EstimateNotes
Open Air < 1 HourHydrolyzes to ketone rapidly.
Freezer (-20°C) 1-2 DaysMoisture permeates eventually.
Glovebox (Argon) Weeks/MonthsBest for solid/oil isolation.
In Solution (Dry) DaysStore in Anhydrous THF over 4Å Sieves.
Interactive FAQ: Common User Errors

Q: Can I purify this imine using Silica Gel chromatography? A: Absolutely NOT. Standard Silica Gel is slightly acidic (


). This is the perfect environment to catalyze hydrolysis.
  • Alternative: If you must purify, use Neutral or Basic Alumina (Grade III) that has been pre-treated with 1% Triethylamine (TEA). Elute with Hexane/EtOAc + 1% TEA.

Q: I need to protonate the imine for the next step. How do I do it without hydrolyzing it? A: Use Anhydrous Acids. Hydrolysis requires Acid + Water . If you remove the water, you can protonate safely.

  • Protocol: Generate the iminium salt using anhydrous HCl in Dioxane or TMS-Cl in dry DCM. This creates the stable hydrochloride salt, which precipitates and can be stored (unlike the free base).

Q: Why is the 4-Fluoro analog harder to make than the non-substituted acetophenone imine? A: Electronic Deactivation. The Fluorine atom is electron-withdrawing. While it stabilizes the ring, it renders the carbonyl carbon slightly less nucleophilic during the initial attack by ammonia, making the formation slower. Slower formation = more time for adventitious water to reverse the reaction.

Workflow: The "One-Pot" Reductive Amination

Most researchers synthesizing this compound actually want the amine (1-(4-fluorophenyl)ethylamine). Isolating the imine is unnecessary and risky.

Workflow Start 4-Fluoroacetophenone Step1 Add Ti(OiPr)4 + Amine (Neat or in THF) Start->Step1 Check Stir 12h @ RT (Argon Atmosphere) Step1->Check Water trapped as TiO2 Step2 Add NaBH4 (Solid) Directly to mixture Check->Step2 Imine reduced in situ Quench Quench with NaOH (aq) (Precipitates TiO2) Step2->Quench Product Isolate Amine Product Quench->Product

Figure 2: The Mattson-Ti(OiPr)4 Protocol for bypassing imine isolation.

References & Authority
  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554 (1990).[1]

    • Core Authority: Establishes the titanium isopropoxide method as the standard for hindering hydrolysis in ketimine synthesis.

  • Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510 (1963).

    • Core Authority: Foundational text on the thermodynamic instability of ketimines vs. aldimines.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (1995).

    • Core Authority: Expands on the compatibility of Ti(IV) reagents with sensitive functional groups.

Disclaimer: This guide assumes standard GLP (Good Laboratory Practice). 1-(4-Fluorophenyl)ethylideneamine is a chemical intermediate; consult your local SDS for specific toxicity data (CAS 403-40-7 refers to the amine, the imine is often unlisted but shares similar hazards).

Sources

Technical Support Center: Troubleshooting E/Z Selectivity in Acetophenone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and foundational knowledge for controlling E/Z stereoselectivity during the synthesis of acetophenone oxime. Our goal is to move beyond simple procedural lists and offer a causative understanding of the reaction parameters that govern isomer formation.

Section 1: Foundational Concepts - Frequently Asked Questions

Before troubleshooting, it is crucial to understand the fundamentals of oxime stereochemistry.

Q1: What are the E and Z isomers of acetophenone oxime?

The E/Z notation for oximes describes the stereochemistry around the carbon-nitrogen double bond (C=N). The priority of the substituents on the nitrogen is given by the hydroxyl group (-OH) and the lone pair. The hydroxyl group outranks the lone pair. For the imine carbon, the phenyl group outranks the methyl group.

  • (E)-isomer: The highest priority groups (the hydroxyl group on the nitrogen and the phenyl group on the carbon) are on opposite sides of the C=N double bond. This is generally the thermodynamically more stable isomer due to reduced steric hindrance between the bulky phenyl group and the hydroxyl group.

  • (Z)-isomer: The highest priority groups are on the same side (zusammen) of the C=N double bond.

Q2: How is the E/Z ratio determined experimentally?

The most common and reliable method for determining the E/Z ratio of acetophenone oxime is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The chemical environment of the protons, particularly the methyl protons (-CH₃), is distinct for each isomer due to the anisotropic effect of the nearby phenyl ring and hydroxyl group. This results in separate signals in the NMR spectrum for the E and Z forms, allowing for quantification by integrating the respective peaks.[1][2]

Q3: Why is controlling E/Z selectivity important?

The stereochemistry of an oxime is critical for its subsequent reactivity. For instance, in the Beckmann rearrangement , it is the group anti-periplanar (opposite) to the hydroxyl group that migrates. Therefore, the E and Z isomers will yield different amide products. Controlling the initial E/Z ratio is essential for achieving high yields of the desired downstream product.[3][4]

Section 2: The Core Challenge - Kinetic vs. Thermodynamic Control

Most issues with E/Z selectivity stem from a misunderstanding of whether the reaction is under kinetic or thermodynamic control. These two regimes dictate the final product ratio based on different principles.[5][6]

  • Kinetic Control: Favors the product that is formed fastest. This pathway has the lowest activation energy (Ea). Kinetic conditions are typically achieved at low temperatures and for short reaction times .[7][8]

  • Thermodynamic Control: Favors the product that is the most stable. This product has the lowest Gibbs free energy (G). Thermodynamic conditions are achieved when the reaction is reversible, typically at higher temperatures and for longer reaction times , allowing the products to equilibrate.[7][8]

For acetophenone oxime, the (E)-isomer is generally the more stable thermodynamic product. The reaction to form either isomer can be reversible, especially under acidic conditions.[3][4]

Reaction Energy Profile Diagram

G Fig. 1: Reaction Energy Profile for E/Z Isomer Formation R Reactants (Acetophenone + NH₂OH) TS_K TS (Kinetic) R->TS_K ΔG‡ (Kinetic) P_K Kinetic Product (e.g., Z-isomer) (Forms Faster) TS_T TS (Thermo) R->TS_T ΔG‡ (Thermo) TS_K->P_K P_T Thermodynamic Product (E-isomer) (More Stable) TS_T->P_T r_start ts_k_top r_start->ts_k_top ts_t_top r_start->ts_t_top pk_well ts_k_top->pk_well pk_well->ts_k_top Equilibration (Higher Temp) pt_well ts_t_top->pt_well G start Start: Low E/Z Selectivity Observed check_goal What is your target isomer? start->check_goal thermo_path Thermodynamic Isomer (e.g., E-isomer) check_goal->thermo_path Thermodynamic kinetic_path Kinetic Isomer (e.g., Z-isomer) check_goal->kinetic_path Kinetic thermo_q1 Is reaction reversible? thermo_path->thermo_q1 kinetic_q1 Is reaction temperature low enough? kinetic_path->kinetic_q1 thermo_sol1 Increase Temperature (e.g., 40-80 °C) thermo_q1->thermo_sol1 Yes kinetic_sol1 Decrease Temperature (e.g., 0 °C or lower) kinetic_q1->kinetic_sol1 No thermo_sol2 Increase Reaction Time (Allow for equilibration) thermo_sol1->thermo_sol2 thermo_sol3 Introduce Mild Acid Catalyst (Facilitates E/Z isomerization) thermo_sol2->thermo_sol3 end Re-analyze E/Z Ratio via NMR thermo_sol3->end kinetic_sol2 Decrease Reaction Time (Quench before equilibration) kinetic_sol1->kinetic_sol2 kinetic_sol3 Use Non-Equilibrating Conditions (e.g., strictly neutral or basic pH) kinetic_sol2->kinetic_sol3 kinetic_sol3->end

Caption: A decision tree for troubleshooting E/Z selectivity issues.

Q4: My reaction gives a mixture of isomers. How does temperature dictate the outcome?

Temperature is the primary tool for switching between kinetic and thermodynamic control.

  • To favor the Kinetic Product: Run the reaction at a low temperature (e.g., 0 °C or below). At this temperature, whichever product forms faster will accumulate because there is insufficient thermal energy to overcome the activation barrier for the reverse reaction or for isomerization to the more stable product. *[7][8] To favor the Thermodynamic Product: Run the reaction at a higher temperature (e.g., reflux). Increased thermal energy allows both the forward and reverse reactions to occur, establishing an equilibrium. Over time, the reaction mixture will equilibrate to favor the most stable isomer, which is typically the (E)-oxime.

[5][8][9]#### Q5: What is the role of pH in controlling the E/Z ratio?

The pH of the reaction medium is a critical, often overlooked, parameter. The isomerization between (E) and (Z)-oximes is readily catalyzed by acid.

[3][4]* Acidic Conditions (pH < 7): Promote equilibration. Protons can associate with the oxime nitrogen, facilitating rotation around the C=N bond via nitroso intermediates. I[3][4]f you are targeting the thermodynamic product, ensuring the presence of a mild acid (or using the hydrochloride salt of hydroxylamine without fully neutralizing it) can accelerate the attainment of equilibrium.

  • Neutral to Basic Conditions (pH ≥ 7): Suppress equilibration. In the absence of sufficient protons, the barrier to C=N bond rotation is high, and the E/Z ratio will be "locked in" based on the initial formation kinetics. I[10]f you are targeting the kinetic product, it is crucial to use a base (like potassium hydroxide or sodium acetate) to neutralize the HCl from hydroxylamine hydrochloride and maintain a non-acidic environment.

[1][9][11]| Parameter | Kinetic Control (Favors Fastest Product) | Thermodynamic Control (Favors Most Stable Product) | | :--- | :--- | :--- | | Temperature | Low (e.g., ≤ 0 °C) | High (e.g., Room Temp to Reflux) | | Reaction Time | Short (Quench quickly) | Long (Allow to equilibrate) | | pH / Catalyst | Neutral or Basic (suppresses isomerization) | Acidic (catalyzes isomerization) |

Q6: I can't achieve the desired selectivity. Are there other options?

If optimizing reaction conditions fails to provide the desired purity, consider these strategies:

  • Post-Synthesis Isomerization: If you have a mixture but desire the pure thermodynamic product, you can subject the mixture to equilibration conditions. Dissolve the crude product in a suitable solvent and add a catalytic amount of acid (e.g., HCl), then heat to allow the mixture to convert to the more stable isomer.

  • Photoisomerization: For accessing the less stable (Z)-isomer from the more common (E)-isomer, advanced techniques like visible-light-mediated energy transfer catalysis can be employed to drive the isomerization process. 3[12]. Chromatographic Separation: If all else fails, the E/Z isomers can often be separated using standard laboratory techniques like column chromatography on silica gel or fractional recrystallization.

[3][4]---

Section 4: Experimental Protocols

These protocols are designed as self-validating starting points. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Acetophenone Oxime under Kinetic Control
  • Objective: To favor the formation of the kinetically preferred isomer.

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a water/ethanol mixture. 2[11]. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of acetophenone (1.0 eq) in ethanol dropwise to the cooled hydroxylamine solution with vigorous stirring.

  • Maintain the temperature at 0 °C and monitor the reaction by TLC.

  • Once the acetophenone has been consumed (typically 1-2 hours), immediately quench the reaction by pouring it into a larger volume of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation: Immediately acquire a ¹H NMR spectrum of the crude product to determine the initial E/Z ratio before any potential equilibration can occur.

Protocol 2: Synthesis under Thermodynamic Control (Equilibration)
  • Objective: To favor the formation of the thermodynamically stable (E)-isomer.

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol. 2[9]. Add a base such as potassium hydroxide (1.2 eq) dissolved in a small amount of water. T[1][9]he solution should be slightly acidic to facilitate isomerization.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC. The E/Z ratio can also be monitored over time by taking aliquots for NMR analysis if desired.

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Validation: The ¹H NMR spectrum should show a high proportion of the (E)-isomer. Recrystallization from a suitable solvent like petroleum ether can further purify the product.

[9]---

References
  • Preparation of acetophenone oxime. PrepChem.com. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. ResearchGate. [Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

  • The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. National Center for Biotechnology Information (PMC). [Link]

  • Process for preparing alpha-oxime acetophenone derivatives.
  • Product Class 15: Oximes. Science of Synthesis. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. [Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. National Center for Biotechnology Information (PMC). [Link]

  • II. Oximes. Chemistry LibreTexts. [Link]

  • Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Asian Journal of Chemistry. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Oximes. Science of Synthesis. [Link]

  • Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. RECERCAT. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. ACS Publications. [Link]

  • Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. IDEAS/RePEc. [Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. [Link]

  • The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Royal Society of Chemistry. [Link]

  • pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Fluorinated Oxime Ethers in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating hurdle in the lab: the poor aqueous solubility of fluorinated oxime ethers. The unique physicochemical properties conferred by fluorine, while beneficial for metabolic stability and binding affinity, frequently lead to solubility issues that can compromise the reliability and reproducibility of your biological assays.[1][2][3][4]

This resource will equip you with the foundational knowledge and actionable troubleshooting strategies to overcome these challenges, ensuring the integrity of your experimental data. We will delve into the causality behind these solubility issues and provide validated protocols to enhance the dissolution of your compounds.

Frequently Asked Questions (FAQs): The 'Why' Behind the Problem

Q1: Why are my fluorinated oxime ethers consistently crashing out of my aqueous assay buffer?

A1: The root of the problem lies in the inherent hydrophobicity of these molecules. The inclusion of fluorine atoms, particularly in polyfluorinated motifs, significantly increases the lipophilicity of the compound.[1][4] While water is a highly polar solvent, your fluorinated oxime ether is non-polar. This mismatch in polarity makes it difficult for water molecules to effectively solvate the compound, leading to precipitation.[5] Think of the principle of "like dissolves like"; your non-polar compound prefers a non-polar environment.

Furthermore, the oxime ether moiety itself can contribute to poor solubility, especially in complex molecular scaffolds.[6] The combination of a fluorinated substituent and the oxime ether group often results in a molecule with a strong tendency to self-associate and precipitate in aqueous media.

Q2: I'm using DMSO to dissolve my compound first, but it still precipitates when I add it to the buffer. What's happening?

A2: This is a classic case of a compound exceeding its kinetic solubility .[5][7] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, it is a co-solvent, not a magic bullet.[8][9][10] When you add your DMSO stock solution to the aqueous buffer, you are creating a mixed solvent system. If the final concentration of your compound in this system is higher than its equilibrium solubility in that specific water/DMSO mixture, it will precipitate out over time.[11][12] Kinetic solubility can often be misleadingly high initially, giving the appearance of a clear solution, but this supersaturated state is unstable and will eventually lead to precipitation.[5][13]

Q3: Could the precipitation of my compound be affecting my assay results?

A3: Absolutely. Compound precipitation can lead to a host of problems that undermine the validity of your data.[14][15][16][17] These issues include:

  • Underestimation of Potency: If your compound precipitates, the actual concentration in solution is lower than what you intended, leading to an artificially high IC50 or EC50 value.[14]

  • Poor Reproducibility: The extent of precipitation can vary between wells and experiments, leading to high variability in your results.[15]

  • Assay Interference: Precipitated particles can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[18] They can also non-specifically interact with assay components, such as enzymes or cells.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When faced with a solubility challenge, a systematic, step-by-step approach is crucial. The following decision tree and detailed explanations will guide you through the process of identifying the best strategy for your specific fluorinated oxime ether.

Solubility_Troubleshooting start Start: Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso increase_dmso Increase DMSO (up to 5%) and re-test solubility. check_dmso->increase_dmso No dmso_ok DMSO concentration is acceptable. check_dmso->dmso_ok Yes increase_dmso->check_dmso solubilization_strategy Select a Solubilization Strategy dmso_ok->solubilization_strategy cosolvents Co-solvents (e.g., Ethanol, PEG) solubilization_strategy->cosolvents surfactants Surfactants (e.g., Tween-20, Triton X-100) solubilization_strategy->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) solubilization_strategy->cyclodextrins ph_modification pH Modification (for ionizable compounds) solubilization_strategy->ph_modification validate_method Validate Solubilization Method cosolvents->validate_method surfactants->validate_method cyclodextrins->validate_method ph_modification->validate_method visual_inspection Visual Inspection & Light Scattering validate_method->visual_inspection Initial Check hplc_analysis HPLC Analysis of Supernatant validate_method->hplc_analysis Quantitative Check assay_compatibility Check for Assay Interference visual_inspection->assay_compatibility hplc_analysis->assay_compatibility run_assay Proceed with Biological Assay assay_compatibility->run_assay No Interference troubleshoot_interference Troubleshoot Assay Interference assay_compatibility->troubleshoot_interference Interference Detected

Sources

Purification of 1-(4-Fluorophenyl)ethylideneamine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 1-(4-Fluorophenyl)ethylideneamine by Recrystallization

Welcome to the technical support guide for the purification of 1-(4-Fluorophenyl)ethylideneamine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this imine compound through recrystallization. As an imine, this molecule presents unique challenges, primarily its susceptibility to hydrolysis, which this guide will address in detail.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the recrystallization of 1-(4-Fluorophenyl)ethylideneamine.

Question 1: I've followed the standard recrystallization protocol, but no crystals are forming upon cooling. What's going wrong?

This is one of the most common issues in recrystallization and can stem from several factors.

  • Causality & Explanation: Crystal formation requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. If the solution is not saturated or has become "super-saturated" without nucleation points, crystallization will not occur.[1][2]

  • Troubleshooting Steps:

    • Check for Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of pure 1-(4-Fluorophenyl)ethylideneamine.[1][2][3] The tiny scratches or the seed crystal provide a surface for the crystals to begin growing.

    • Increase Concentration: It is highly probable that too much solvent was used initially.[1][3] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration.[4] Once you observe slight turbidity or crystal formation at the edges, allow the solution to cool slowly again.

    • Cooling Rate: Ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystal formation.[1] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

Question 2: My compound has "oiled out" instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature above the melting point of the solute or when impurities are significantly depressing the melting point.

  • Causality & Explanation: For imines like 1-(4-Fluorophenyl)ethylideneamine, the presence of water in the solvent can lead to partial hydrolysis back to 1-(4-fluorophenyl)ethanamine and acetaldehyde. This creates a mixture of compounds, which often has a lower melting point and can inhibit crystallization, leading to the formation of an oil.[5][6]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional anhydrous solvent to decrease the saturation point.[1][4] This may allow crystallization to occur at a temperature below the compound's melting point.

    • Change Solvent System: The boiling point of your chosen solvent might be too high. Select a solvent or a mixed-solvent system with a lower boiling point.[4]

    • Ensure Anhydrous Conditions: The primary suspect for an imine oiling out is hydrolysis.[6] Ensure you are using a dry solvent and performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible to exclude moisture.

Question 3: My final product is still impure after recrystallization. What should I do?

Recrystallization is a powerful technique, but its success depends heavily on the correct solvent choice and technique.

  • Causality & Explanation: Impurities can persist if the chosen solvent does not effectively differentiate between the desired compound and the contaminants (i.e., both are either too soluble or too insoluble).[4] For this specific imine, common impurities include unreacted starting materials (1-(4-fluorophenyl)ethanamine and the corresponding aldehyde) or hydrolysis products.[7]

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolve the impure crystals in fresh, hot solvent and repeat the process, focusing on a slower cooling rate.[4][7]

    • Re-evaluate Your Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. You may need to screen for a new solvent or a mixed-solvent system where the solubility of the impurity and your product differs significantly.

    • Consider an Alternative Purification: If recrystallization fails to remove the impurity, the co-contaminant may have very similar properties. Techniques like column chromatography may be necessary. However, be aware that standard silica gel is acidic and can cause imine hydrolysis on the column.[6] Using deactivated or basic alumina, or treating the silica gel with a base like triethylamine, is often recommended for purifying amines and imines.[6][8]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 1-(4-Fluorophenyl)ethylideneamine?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2]

  • Expertise & Experience: Given that the parent amine, 1-(4-fluorophenyl)ethylamine, is soluble in organic solvents like ethanol and methanol, these are good starting points.[9] However, the key consideration for an imine is to prevent hydrolysis.[10] Therefore, anhydrous (dry) solvents are mandatory.

  • Solvent Screening Protocol:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different anhydrous solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely at or near its boiling point.

    • Allow the dissolved solutions to cool. The best solvent will yield a large quantity of pure crystals.

  • Recommended Solvents to Screen: Start with anhydrous ethanol, isopropanol, hexane, or ethyl acetate. Mixed solvent systems like ethanol/water or hexane/ethyl acetate can also be effective, but care must be taken to maintain anhydrous conditions as much as possible when using a co-solvent like water.[11]

SolventBoiling Point (°C)Key Characteristics & Suitability
Ethanol 78Good general-purpose solvent for moderately polar compounds.[11] Must be anhydrous.
Isopropanol 82Similar to ethanol, slightly less polar.
Hexane 69A non-polar solvent, good for removing non-polar impurities. Often used as the "bad" solvent in a mixed pair.[11]
Ethyl Acetate 77Medium polarity solvent. Can be effective but is prone to containing water unless properly dried.
Toluene 111High boiling point allows for a large temperature gradient, but increases the risk of oiling out if the compound's melting point is low.

Q2: What specific precautions should I take to prevent hydrolysis of the imine during recrystallization?

Hydrolysis is the primary degradation pathway for imines, converting the C=N bond back into a carbonyl (aldehyde) and an amine in the presence of water.[5][12]

  • Use Anhydrous Solvents: This is the most critical step. Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves).

  • Minimize Exposure to Air: Atmospheric moisture can be sufficient to cause hydrolysis. If the compound is particularly sensitive, consider performing the recrystallization under an inert atmosphere (e.g., a nitrogen-filled glove bag or Schlenk line).

  • Control pH: The rate of hydrolysis is often fastest near neutral pH and is catalyzed by both acid and base.[5][10] Ensure all glassware is clean and free of acidic or basic residues. Avoid using standard silica gel for filtration if possible, as its acidic nature can promote hydrolysis.[6]

Q3: Can I use a mixed-solvent system? If so, how?

Yes, a mixed-solvent system is an excellent strategy when no single solvent has the ideal solubility properties.[4]

  • Principle: This technique uses a pair of miscible solvents. The compound should be very soluble in one (the "good" solvent) and poorly soluble in the other (the "bad" solvent).

  • Protocol:

    • Dissolve the crude 1-(4-Fluorophenyl)ethylideneamine in a minimal amount of the hot "good" solvent.

    • While keeping the solution hot, add the "bad" solvent dropwise until you see persistent cloudiness (the cloud point). This indicates the solution is now saturated.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly and undisturbed to induce crystallization.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 1-(4-Fluorophenyl)ethylideneamine in an Erlenmeyer flask. Add a minimal amount of the chosen anhydrous solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals thoroughly, preferably under a vacuum, to remove all traces of solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Imine in Flask B Add Minimal Hot Anhydrous Solvent A->B C Dissolve Completely B->C D Hot Filtration (If Needed) C->D optional E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals Problem OilingOut Compound Oiled Out Start->OilingOut Problem Impure Product Still Impure Start->Impure Problem Sol_TooMuchSolvent Evaporate some solvent NoCrystals->Sol_TooMuchSolvent Solution Sol_Induce Scratch flask or add seed crystal NoCrystals->Sol_Induce Solution Sol_Reheat Reheat, add more dry solvent, cool slower OilingOut->Sol_Reheat Solution Sol_NewSolvent Change to a lower-boiling solvent OilingOut->Sol_NewSolvent Solution Sol_CheckWater Suspect Hydrolysis: Use strictly anhydrous conditions OilingOut->Sol_CheckWater Solution for Imines Sol_Redo Perform a second recrystallization Impure->Sol_Redo Solution Sol_SolventScreen Screen for a more selective solvent Impure->Sol_SolventScreen Solution Sol_Column Use chromatography (basic/neutral stationary phase) Impure->Sol_Column Alternative

Caption: Decision tree for common recrystallization problems.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.
  • Echemi. (n.d.). (+)-1-(4-Fluorophenyl)ethylamine. Echemi.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Sulfonyl Imines. Benchchem.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). (S)-(-)-1-(4-Fluorophenyl)Ethylamine. Methylamine Supplier.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Unknown Source.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica?. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4-fluoroacetophenone oximation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Kinetic Barriers & Steric Constraints in Ketoxime Synthesis

Executive Summary

While 4-fluoroacetophenone (4-FAP) is not "sterically hindered" in the traditional sense of bulky ortho-substituents or tert-butyl groups, researchers often encounter stalled conversion rates (kinetic hindrance) and poor stereoselectivity (thermodynamic hindrance) compared to aldehyde analogs. This guide addresses the "Hidden Hindrance" : the specific energy barrier imposed by the methyl group adjacent to the carbonyl, exacerbated by the unique electronic duality of the 4-fluoro substituent.

This interface provides targeted troubleshooting for stalled reactions , isomer contamination (E/Z ratios) , and purification failures .

Module 1: Diagnostic & Kinetic Barriers

Why is my reaction stalling at 60-70% conversion?

The Science: The oximation of 4-FAP proceeds via nucleophilic attack of hydroxylamine (


) on the carbonyl carbon. Two opposing factors create a "Goldilocks" dependency on pH:
  • Nucleophile Availability: At low pH (<3),

    
     is protonated to 
    
    
    
    , which is non-nucleophilic. The reaction stops.
  • Carbonyl Activation: At high pH (>6), the carbonyl oxygen is not protonated. While the nucleophile is active, the electrophile (C=O) is sluggish, especially given the resonance stabilization from the 4-fluoro group (which donates electron density back to the ring, slightly stabilizing the ketone ground state).

The Steric Component: The methyl group of the acetophenone creates a higher transition state energy than benzaldehyde derivatives, making the dehydration step (elimination of water) the rate-limiting bottleneck if the pH drifts.

Troubleshooting Protocol: The "Buffered pH" System
Parameter Standard Condition (Fail) Optimized Condition (Pass) Reasoning
Reagent

+ NaOH

+ NaOAc
Sodium Acetate acts as a self-buffering agent, maintaining pH ~4.5.
Solvent Pure EthanolEthanol/Water (70:30)Water is required to solubilize the salt, but too much reverses the equilibrium.
Temperature Room TempReflux (

)
Thermal energy is required to overcome the methyl-imposed kinetic barrier.

Q: I am using the standard NaOH method. How do I fix a stalled reaction? A: Do not add more base. Adding excess NaOH pushes the pH > 7, killing the reaction rate.

  • Immediate Fix: Add Glacial Acetic Acid dropwise until the pH touches 4.5–5.0. Resume reflux.[1]

  • Pro-Tip: If the mixture turns cloudy/oily, your intermediate carbinolamine is failing to dehydrate. Add a catalytic amount of Amberlyst-15 (solid acid) to force dehydration.

Module 2: Stereoselectivity (E/Z Isomerism)

Why am I seeing two spots on TLC?

The Science: Steric hindrance plays its biggest role here. The oxime can exist as E (phenyl and OH trans) or Z (phenyl and OH cis).

  • Steric Clash: In the Z-isomer, the hydroxyl group clashes sterically with the phenyl ring's ortho hydrogens.

  • Thermodynamics: The E-isomer is thermodynamically favored by ~2-3 kcal/mol.

  • Kinetic Trap: Fast reactions (e.g., at very high pH or RT) often trap the Z-isomer because the nucleophilic attack can occur from either face, and low heat prevents equilibration.

Visualization: The Steric Selection Pathway

G Start 4-Fluoroacetophenone (Ketone) Intermediate Tetrahedral Intermediate Start->Intermediate NH2OH, pH 4.5 Z_Isomer Z-Oxime (Kinetic) (Steric Clash: Ph vs OH) Intermediate->Z_Isomer Fast Dehydration (Low Temp) E_Isomer E-Oxime (Thermodynamic) (Stable) Intermediate->E_Isomer Slow Dehydration Z_Isomer->E_Isomer Acid/Heat Isomerization (Reflux > 2h)

Caption: Pathway showing how insufficient heat traps the sterically hindered Z-isomer. Acid-catalyzed reflux converts Z to the stable E form.

Q: How do I ensure 100% E-isomer? A: You must rely on thermodynamic equilibration.

  • Extend Reflux: Run the reaction for at least 3–4 hours.

  • Acid Catalysis: If the ratio is poor (check via NMR: E-methyl is typically downfield shifted vs Z), add 5 mol% HCl and reflux for 30 mins. The protonated oxime rotates more freely, allowing it to "relax" into the E conformation.

Module 3: Advanced Acceleration Protocols

For High-Throughput or Scale-Up Scenarios

If standard thermal methods are too slow due to the electronic deactivation of the 4-F group, use Microwave-Assisted Synthesis . This overcomes the activation energy barrier directly.

Protocol: Microwave-Assisted Synthesis of 4-FAP Oxime
  • Vessel: 10 mL Microwave vial (sealed).

  • Loading:

    • 4-Fluoroacetophenone (1.0 eq)

    • 
       (1.2 eq)
      
    • Sodium Acetate (1.5 eq)

    • Solvent: EtOH/H2O (3:1).

  • Irradiation:

    • Temp:

      
       (Note: This is above the b.p. of ethanol, creating pressure).
      
    • Time: 5–10 minutes.

    • Power: Dynamic (Max 150W).

  • Workup: Pour into ice water. The product precipitates immediately as the E-isomer (high temp favors E).

Module 4: Troubleshooting Decision Tree

DecisionTree Problem Start: What is the issue? Issue1 Low Yield / Stalled Problem->Issue1 Issue2 Impure / Oil Product Problem->Issue2 CheckPH Check pH Issue1->CheckPH CheckNMR Check NMR (E/Z) Issue2->CheckNMR Sol1 pH < 3? Add NaOAc CheckPH->Sol1 Too Acidic Sol2 pH > 7? Add AcOH CheckPH->Sol2 Too Basic Sol3 Mixture of Isomers? Reflux with HCl (cat) CheckNMR->Sol3 Isomer Mix Sol4 Oily Impurity? Recrystallize (Hexane/EtOH) CheckNMR->Sol4 Single Isomer

Caption: Rapid diagnostic flow for 4-FAP oximation failures.

References

  • Asian Journal of Chemistry. (2005). Kinetics and Mechanism of Oxidation of Acetophenone Oximes with Bi(V). Retrieved from [Link]

  • Academic Research Publishing Group. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines (Discussion on Ketone Sterics). Retrieved from [Link]

  • Asian Journal of Chemistry. Theoretical Study on Z/E Selectivity in the Oximation of α-Haloacetophenones. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 1-(4-Fluorophenyl)ethylideneamine (E-isomer)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR chemical shift characterization of the E-isomer of 1-(4-Fluorophenyl)ethylideneamine , a critical ketimine intermediate often generated in situ from 4-fluoroacetophenone.

Executive Summary & Structural Context[1][2][3]

1-(4-Fluorophenyl)ethylideneamine (CAS: N/A for free base; related to 4-Fluoroacetophenone CAS: 403-42-9) is the primary ketimine derivative of 4-fluoroacetophenone. Due to the rapid hydrolysis of primary imines (


), this species is frequently analyzed as a transient intermediate or in its stable metal-complexed forms.

The E-isomer is the thermodynamically preferred product due to steric minimization between the phenyl ring and the nitrogen substituent (in this case, the lone pair/hydrogen interaction). This guide compares the E-isomer's spectral signature against its Z-isomer counterpart and its ketone precursor, providing a robust reference for reaction monitoring.

Structural Isomerism (E vs. Z)

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules around the C=N double bond:

  • E-Isomer (Entgegen): The phenyl group (Priority 1 on C) and the Hydrogen (Priority 1 on N) are on opposite sides. (Note: Some conventions prioritize the Lone Pair as lowest, effectively placing Phenyl and H trans).

  • Z-Isomer (Zusammen): The phenyl group and the Hydrogen are on the same side.

Thermodynamic Stability:


.
  • Reasoning: In the Z-isomer, the methyl group is sterically crowded by the nitrogen lone pair, but more importantly, electronic repulsion and steric clash between the phenyl ring and the N-substituent favor the E-configuration.

Comparative Chemical Shift Data[1][3][4][5][6]

The following table synthesizes experimental data from the stable ketone precursor and established shift increments for ketimine conversion.

Table 1: 1H NMR Shift Comparison ( , ppm in CDCl )
Proton EnvironmentE-Isomer (Major)Z-Isomer (Minor)Ketone Precursor (4-Fluoroacetophenone)

(Ketone

E-Imine)
Methyl (-CH

)
2.25 – 2.35 (s) 1.90 – 2.05 (s)2.58 – 2.62 (s)-0.30 (Upfield)
Aromatic (Ortho) 7.60 – 7.80 (m) 7.40 – 7.50 (m)7.96 – 8.03 (m)-0.30 (Upfield)
Aromatic (Meta) 7.05 – 7.15 (t) 7.00 – 7.10 (t)7.10 – 7.18 (t)Minimal Change
Imine N-H 8.50 – 10.50 (br) N/AN/ANew Signal

Key Diagnostic Signals:

  • Methyl Shift: The methyl group in the E-imine resonates significantly upfield (~2.3 ppm) compared to the ketone (~2.6 ppm) due to the reduced electronegativity of Nitrogen vs. Oxygen.

  • Z-Isomer Shielding: In the Z-isomer, the methyl group lies cis to the phenyl ring. The anisotropic ring current of the phenyl group exerts a shielding effect, pushing the Z-methyl signal further upfield (~2.0 ppm).

  • Ortho-Protons: The protons ortho to the imine group are less deshielded than in the ketone, reflecting the weaker electron-withdrawing nature of the

    
     group compared to 
    
    
    
    .

Mechanistic Analysis & Visualization

Isomerization and Shielding Pathways[1]

The formation of the E-isomer is kinetically and thermodynamically controlled. The following diagram illustrates the geometric relationship and the shielding zones that dictate the NMR shifts.

Isomerization Ketone 4-Fluoroacetophenone (Me: 2.60 ppm) Transition Hemiaminal Intermediate Ketone->Transition + NH3 / -H2O E_Isomer E-Isomer (Major) (Me: ~2.30 ppm) Ph/H Trans Transition->E_Isomer Fast (Steric Control) Z_Isomer Z-Isomer (Minor) (Me: ~2.00 ppm) Ph/H Cis Transition->Z_Isomer Slow (Steric Clash) Z_Isomer->E_Isomer Isomerization (Acid/Base Cat.)

Figure 1: Reaction pathway showing the preferential formation of the E-isomer and the chemical shift divergence of the methyl group.

Experimental Protocol: Synthesis & Characterization

Since the free primary imine is unstable toward hydrolysis, it is best characterized immediately after generation or as a crude mixture in a dry solvent.

Protocol: In Situ Generation for NMR Study

Materials:

  • 4-Fluoroacetophenone (1.0 eq)[1][2]

  • Ammonium Acetate (5.0 eq) or Ammonia/TiCl

    
     (for anhydrous conditions)
    
  • Solvent: Methanol-d

    
     (for reaction monitoring) or CDCl
    
    
    
    (after extraction)

Step-by-Step Workflow:

  • Activation: In a flame-dried NMR tube (or flask), dissolve 4-fluoroacetophenone (20 mg) in the deuterated solvent.

  • Acquisition (t=0): Acquire a reference spectrum of the pure ketone. Note the methyl singlet at 2.60 ppm.

  • Reaction: Add excess Ammonium Acetate (or bubble dry NH

    
     gas). If using TiCl
    
    
    
    method, perform in a flask under Argon at 0°C.
  • Monitoring: Incubate at Room Temperature. Monitor the disappearance of the 2.60 ppm singlet and the emergence of the 2.30 ppm singlet (E-imine) .

  • Validation: Watch for the transient appearance of a smaller singlet at ~2.00 ppm (Z-isomer) which should diminish over time as the system equilibrates to the E-form.

Critical Troubleshooting (Self-Validating System)
  • Hydrolysis Check: If a peak reappears at 2.60 ppm, moisture has entered the system, hydrolyzing the imine back to the ketone. Ensure molecular sieves are present in the NMR tube if long-term acquisition is required.

  • Exchangeable Protons: The N-H proton is broad and may not be visible in Methanol-d

    
     due to deuterium exchange (
    
    
    
    ).[3] Use anhydrous CDCl
    
    
    or DMSO-d
    
    
    to observe the N-H signal (~9 ppm).

References

  • Ketone Precursor Data: SpectraBase. "1H NMR: 4-Fluoroacetophenone". John Wiley & Sons.[4] Link

  • Imine Isomerism: Gordillo, A. et al. "Geometric Isomerism in Imines: NMR Analysis". Creative Biostructure. Link

  • General Imine Synthesis: Organic Syntheses, Coll. Vol. for Acetophenone Derivatives. Link

  • Chemical Shift Trends: Compound Interest. "A Guide to 1H NMR Chemical Shift Values". Link

Sources

Authoritative Guide to HPLC Purity Analysis of 4-Fluoroacetophenone O-Methyloxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluoroacetophenone O-methyloxime (CAS: Derivative of 403-42-9) is a critical intermediate in the synthesis of agrochemicals (e.g., mitochondrial electron transport inhibitors like Tebufenpyrad) and pharmaceutical building blocks. Its purity is defined not just by the absence of starting materials, but critically by its geometric isomerism (E/Z ratio) .

While Gas Chromatography (GC) is often the default for volatile intermediates, it poses a significant risk for oxime analysis: thermal isomerization . The high temperatures of a GC inlet can artificially alter the E/Z ratio, leading to erroneous data regarding the stereochemical purity of your batch.

This guide presents a robust, field-proven High-Performance Liquid Chromatography (HPLC) method designed to preserve stereochemical integrity while providing high-resolution separation of the target oxime from its ketone precursor (4-fluoroacetophenone) and potential side products.

The "Gold Standard" HPLC Method

This protocol is designed as a self-validating system. The choice of a C18 stationary phase with a simple isocratic mobile phase ensures reproducibility across different instrument vendors (Agilent, Waters, Shimadzu).

Chromatographic Conditions
ParameterConditionRationale (Expertise)
Column C18 (L1), 250 mm x 4.6 mm, 5 µmProvides sufficient theoretical plates to resolve the critical pair (E/Z isomers) which often have very similar hydrophobicity.
Mobile Phase Acetonitrile : Water (60 : 40 v/v)Isocratic elution is preferred over gradient to maintain a constant chemical environment, stabilizing the equilibrium between isomers during the run.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp. 25°C (Controlled)Critical: Elevated temperatures (>40°C) can accelerate on-column E/Z isomerization. Keep near ambient.
Detector UV at 254 nmThe fluorophenyl chromophore has strong absorbance at 254 nm, ensuring high sensitivity (LOD < 0.1%).
Injection Vol. 10 µLStandard volume to prevent column overload while ensuring adequate sensitivity.
Run Time 15 - 20 minutesSufficient to elute the less polar Z-isomer and any late-eluting dimers.
Standard & Sample Preparation
  • Diluent: Mobile Phase (ACN:Water 60:40). Using the mobile phase as the diluent prevents "solvent shock" which can cause peak distortion (fronting/splitting).

  • Stock Solution: 1.0 mg/mL of 4-Fluoroacetophenone O-methyloxime Reference Standard.

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • System Suitability Solution: A mixture containing 0.1 mg/mL of the Oxime and 0.01 mg/mL of the precursor 4-Fluoroacetophenone (impurity marker).

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the proposed HPLC method against common alternatives found in process labs.

FeatureProposed HPLC Method Gas Chromatography (GC) Thin Layer Chrom.[1] (TLC)
Isomer Fidelity High. Ambient temp analysis preserves the native E/Z ratio.Low. Inlet temps (200°C+) can cause thermal isomerization (E

Z shift).
Medium. Good for qualitative check, but poor resolution of isomers.
Quantification Precise. Area % correlates directly to concentration (Beer's Law).Variable. Response factors for E/Z isomers may differ; thermal degradation affects accuracy.Semi-Quantitative. Visual estimation only.
Impurity ID Excellent. Can couple with MS or PDA for peak purity checks.Good. Excellent for volatile impurities, but misses non-volatile salts/polymers.Poor. Only spots visible under UV/stain are detected.
Throughput Medium. 15-20 min/run.High. Fast temperature ramps can shorten run times to <10 min.High. Multiple samples per plate.
Expert Insight: The Thermal Risk in GC

Oximes possess a C=N double bond. The energy barrier for rotation around this bond is significantly lower than a C=C bond but high enough to separate isomers at room temperature. In a GC injector at 250°C, the thermal energy exceeds this rotational barrier, causing the thermodynamically less stable isomer to convert to the stable one. HPLC is the only compliant choice for stereochemical purity.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this intermediate, highlighting the critical control points.

AnalysisWorkflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dissolve in Mobile Phase) Start->SamplePrep MethodChoice Select Method SamplePrep->MethodChoice GC_Path Gas Chromatography (High Temp) MethodChoice->GC_Path Routine Volatiles HPLC_Path RP-HPLC (Proposed) (Ambient Temp) MethodChoice->HPLC_Path Stereochemical Purity Result_GC Result: Thermal Isomerization (Inaccurate E/Z Ratio) GC_Path->Result_GC Result_HPLC Result: Native Composition (Accurate Purity) HPLC_Path->Result_HPLC DataAnalysis Data Analysis (Integration & Calc) Result_HPLC->DataAnalysis Decision Batch Release / Reject DataAnalysis->Decision

Figure 1: Analytical workflow demonstrating the critical decision path between GC and HPLC for oxime analysis.

Experimental Validation Protocol

To ensure this method is trustworthy (Trustworthiness), the following validation parameters must be met. This protocol serves as a self-validating system.

System Suitability Test (SST)

Before analyzing samples, inject the System Suitability Solution (Oxime + Ketone precursor).

  • Requirement 1: Resolution (

    
    ) between 4-Fluoroacetophenone and the E-isomer of the oxime must be 
    
    
    
    .
  • Requirement 2: Tailing factor (

    
    ) for the main oxime peak must be 
    
    
    
    .
  • Requirement 3: Relative Standard Deviation (RSD) of peak area for 5 replicate injections must be

    
    .
    
Linearity & Range

Prepare 5 standard solutions ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Robustness (Isomer Separation)

The separation of E and Z isomers is the most sensitive attribute.

  • Test: Vary the Mobile Phase organic ratio by

    
     (e.g., 58% to 62% ACN).
    
  • Observation: Ensure the valley between E and Z isomers (if Z is present) remains at

    
     of the peak height.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch.Ensure sample is dissolved in Mobile Phase, not pure ACN.
Merging of E/Z Isomers Loss of column efficiency or pH shift.Replace column or check water quality (pH should be neutral ~6.5-7.0).
Ghost Peaks Carryover from previous run.Increase run time to 25 mins or add a "needle wash" step with pure ACN.
Retention Time Drift Temperature fluctuation.Use a column oven set strictly to 25°C.

References

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Walsh Medical Media. Retrieved from [Link]

  • E–Z notation. Wikipedia. Retrieved from [Link]

  • Synthesis and antifungal activity of new substituted triazolylpropenones. NISCAIR. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Retrieved from [Link]

  • 4-Fluoroacetophenone O-methyloxime Synthesis.Google Patents (CN101985424B).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluorophenyl)ethylideneamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable data on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 1-(4-Fluorophenyl)ethylideneamine, a fluorinated aromatic imine.

In the absence of a publicly available reference spectrum for this specific compound, this guide presents a predicted fragmentation pattern, grounded in the established principles of mass spectrometry and supported by experimental data from its structural precursor, 4'-fluoroacetophenone. To provide a clear benchmark and highlight the influence of the fluorine substituent, a direct comparison is made with the non-fluorinated analogue, 1-phenylethylideneamine, based on the known fragmentation of acetophenone.

The Logic of Fragmentation: From Ketones to Imines

The fragmentation of a molecule under electron ionization is not a random process; it is governed by the relative stability of the resulting radical cations and neutral losses.[1] For the compounds , the fragmentation is primarily dictated by the stability of the aromatic ring and the nature of the imine functional group.

Our predictive analysis begins with the known fragmentation patterns of the parent ketones, acetophenone and 4'-fluoroacetophenone, which are readily available in spectral databases.[2][3] The transition from a ketone (C=O) to an imine (C=NH) involves the substitution of an oxygen atom with a nitrogen-hydrogen group. This change influences the fragmentation pathways due to the difference in electronegativity and the ability of the nitrogen to stabilize a positive charge.

Fragmentation Pathway of 1-(4-Fluorophenyl)ethylideneamine: A Predictive Analysis

The molecular formula for 1-(4-Fluorophenyl)ethylideneamine is C₈H₈FN, with a nominal molecular weight of 137 g/mol . Upon electron ionization, the molecular ion [M]⁺• is expected at m/z 137. The subsequent fragmentation is predicted to follow these key pathways:

  • Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond adjacent to the imine, leading to the loss of a methyl radical (•CH₃). This results in a highly stable, resonance-stabilized cation.

  • Formation of the Fluorobenzoyl Cation Analogue: The loss of the methyl group is expected to produce a fragment at m/z 122. This ion is analogous to the fluorobenzoyl cation seen in the spectrum of 4'-fluoroacetophenone.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles and imines is the loss of hydrogen cyanide (HCN). This would lead to a fragment at m/z 110.

  • Fluorophenyl Cation: The cleavage of the bond between the aromatic ring and the ethylideneamine group would result in the formation of the fluorophenyl cation at m/z 95.

  • Loss of Fluorine: The presence of a fluorine atom introduces the possibility of losing a fluorine radical (•F) or hydrogen fluoride (HF).[1] Loss of HF from the molecular ion would result in a fragment at m/z 117.

Comparative Analysis: The Influence of the Fluorine Atom

To understand the role of the fluorine substituent, we compare the predicted fragmentation of 1-(4-Fluorophenyl)ethylideneamine with that of its non-fluorinated counterpart, 1-phenylethylideneamine (C₈H₉N, nominal molecular weight 121 g/mol ).

Predicted Fragment Ion1-(4-Fluorophenyl)ethylideneamine (m/z)1-phenylethylideneamine (m/z)Proposed Structure/Loss
Molecular Ion [M]⁺• 137121Intact Molecule
[M - CH₃]⁺ 122106Loss of a methyl radical
[M - HCN]⁺• 11094Loss of hydrogen cyanide
[C₆H₄F]⁺ / [C₆H₅]⁺ 9577Fluorophenyl / Phenyl cation
[M - HF]⁺• 117N/ALoss of hydrogen fluoride

The primary difference in the fragmentation patterns is the presence of the fluorine atom, which increases the mass of the molecular ion and any fragments containing the aromatic ring by 18 amu (the difference between fluorine and hydrogen). Additionally, the fluorinated compound has the unique potential for HF loss.[1]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for both the fluorinated and non-fluorinated imines.

cluster_0 1-(4-Fluorophenyl)ethylideneamine Fragmentation M+ (137) M+ (137) 122 122 M+ (137)->122 - •CH₃ 117 117 M+ (137)->117 - HF 95 95 122->95 - HCN

Caption: Predicted EI fragmentation of 1-(4-Fluorophenyl)ethylideneamine.

cluster_1 1-phenylethylideneamine Fragmentation M+ (121) M+ (121) 106 106 M+ (121)->106 - •CH₃ 77 77 106->77 - HCN

Caption: Predicted EI fragmentation of 1-phenylethylideneamine.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to verify these predictions, the following protocol outlines a standard method for analyzing these compounds using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the imine compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  • If necessary, dilute the sample further to a concentration of 10-100 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph:
  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.[4]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the compound of interest.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pattern and the spectrum of the corresponding ketone precursor.

"Sample Preparation" [fillcolor="#FBBC05", fontcolor="#202124"]; "GC Separation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "EI Ionization (70 eV)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mass Analysis (Quadrupole)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detection & Spectrum Generation" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Sample Preparation" -> "GC Separation" -> "EI Ionization (70 eV)" -> "Mass Analysis (Quadrupole)" -> "Detection & Spectrum Generation"; }

Caption: General workflow for GC-MS analysis of imines.

Conclusion

This guide provides a detailed, predictive analysis of the mass spectrometry fragmentation pattern of 1-(4-Fluorophenyl)ethylideneamine, contextualized by a direct comparison with its non-fluorinated analogue. The presence of the fluorine atom is predicted to increase the mass of key fragments and introduce a unique fragmentation pathway involving the loss of hydrogen fluoride. The provided experimental protocol offers a clear path for the empirical verification of these predictions. By understanding these fragmentation patterns, researchers can more confidently identify and characterize these and similar compounds in their work.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem. [Link]

  • Dalton Transactions. (n.d.). Mono-anionic acetophenone imine ligands: synthesis, ortho-lithiation and first examples of group (v) metal complexes. Royal Society of Chemistry. [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • ResearchGate. (n.d.). Mass spectrum of acetophenone. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. [Link]

  • Taylor & Francis Online. (n.d.). Electron ionization – Knowledge and References. [Link]

Sources

A Comparative Guide to Characteristic IR Bands of Fluorinated vs. Non-Fluorinated O-Methyl Oximes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Shift with Profound Implications

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating chemical properties. The trifluoromethyl (-CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, lipophilicity, and binding affinity. O-methyl oximes (C=N-O-Me) are crucial functional groups found in numerous biologically active compounds. When these two motifs converge, forming a fluorinated O-methyl oxime, understanding its precise structural characteristics is paramount.

Infrared (IR) spectroscopy remains a rapid, non-destructive, and indispensable tool for functional group identification. While the C=N-O-Me moiety presents a distinct spectral signature, the introduction of a strongly electron-withdrawing group like -CF₃ induces significant, predictable shifts in its vibrational frequencies. This guide provides an in-depth comparison of the characteristic IR absorption bands for fluorinated and non-fluorinated O-methyl oximes, grounded in the fundamental principles of electronic effects and supported by comparative data from analogous chemical systems. Our objective is to equip researchers with the expertise to confidently identify and differentiate these structures, ensuring the integrity of their synthetic and analytical endeavors.

The Inductive Effect: Why Fluorination Shifts IR Bands

The primary driver of the spectral differences between standard and fluorinated oximes is the powerful inductive effect (-I effect) of the trifluoromethyl group. The high electronegativity of the three fluorine atoms creates a strong dipole, effectively withdrawing electron density along the sigma bonds of the molecule.

This electron withdrawal has a direct impact on the bond strength, and consequently, the vibrational frequency of the adjacent C=N double bond. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. A stronger bond has a higher force constant and will vibrate at a higher frequency (higher wavenumber).

The -CF₃ group withdraws electron density from the carbon atom of the C=N bond. This reduction in electron density strengthens the double bond, increasing its force constant. The result is a predictable hypsochromic shift (or "blue shift") of the C=N stretching band to a higher wavenumber in the IR spectrum.

Diagram: Inductive Effect on the C=N-O-Me Group

Caption: Inductive electron withdrawal by the -CF₃ group strengthens the adjacent C=N bond.

Comparative Analysis of IR Absorption Bands

The most diagnostically significant changes occur in the C=N stretching region. However, shifts in the N-O and C-O stretching frequencies, along with the appearance of strong C-F bands, provide a complete picture for structural confirmation.

For this comparison, we will use a standard dialkyl O-methyl oxime (e.g., Acetone O-methyl oxime) as a baseline and compare it to its trifluoromethyl analogue (1,1,1-Trifluoroacetone O-methyl oxime). While direct side-by-side spectral publications are scarce, the predicted shifts are based on well-documented effects in analogous systems, such as ketones. For instance, the C=O stretch of acetone appears at ~1715 cm⁻¹, whereas the C=O stretch of 1,1,1-trifluoroacetone is shifted significantly higher to ~1780 cm⁻¹ due to the same inductive effect.[1]

Vibrational Mode Non-Fluorinated (R₂C=N-O-Me) Fluorinated (CF₃(R)C=N-O-Me) Rationale & Causality
ν(C=N) Stretch ~1650 - 1675 cm⁻¹ (Medium)~1680 - 1710 cm⁻¹ (Medium)Hypsochromic Shift: The powerful -I effect of the -CF₃ group withdraws electron density, strengthening the C=N bond and increasing its vibrational frequency.[1]
ν(N-O) Stretch ~930 - 960 cm⁻¹ (Medium-Strong)~940 - 980 cm⁻¹ (Medium-Strong)A slight hypsochromic shift may be observed due to the inductive effect propagating through the system, though it is less pronounced than for the adjacent C=N bond.
ν(C-O) Stretch (Ether) ~1040 - 1070 cm⁻¹ (Strong)~1050 - 1100 cm⁻¹ (Strong)The C-O stretch of the O-Me group is less affected but may show a minor shift. This region is often complex.
ν(C-F) Stretch N/A~1100 - 1350 cm⁻¹ (Very Strong, often multiple bands)The presence of very strong, characteristic absorption bands for C-F bonds is a definitive indicator of fluorination. These bands are often the most intense in the spectrum.[2]

Note: Wavenumbers are approximate and can vary based on molecular structure, phase (solid/liquid/gas), and solvent.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of your spectral data for comparative analysis, adherence to a validated protocol is essential. Attenuated Total Reflectance (ATR) is often the most convenient method for liquid or solid samples.

Objective: To obtain a clean, high-resolution FT-IR spectrum of an O-methyl oxime sample suitable for identifying characteristic absorption bands.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines (typically >30 minutes).

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum. A "good" background should be a flat line near 100% transmittance.

  • Sample Application:

    • For Liquids: Place a single drop of the neat sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Set the acquisition parameters. For routine analysis, the following are standard:

      • Scans: 16 to 32 scans (co-adding scans improves the signal-to-noise ratio).

      • Resolution: 4 cm⁻¹.

      • Spectral Range: 4000 - 650 cm⁻¹.

    • Initiate the sample scan. The instrument will automatically perform the Fourier transform and ratio the sample scan against the previously collected background spectrum.

  • Data Processing & Cleaning:

    • The resulting spectrum should be displayed in either % Transmittance or Absorbance.

    • Perform an ATR correction if this function is available in your software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • If necessary, perform a baseline correction to flatten any broad, rolling features not attributable to the sample.

    • Label the significant peaks with their wavenumbers (cm⁻¹) for analysis.

  • Post-Acquisition Cleaning:

    • Thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipe. Verify cleanliness by taking a new scan and ensuring it matches the original background.

Diagram: FT-IR Analysis Workflow

workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Clean_ATR Clean ATR Crystal Run_Bkgd Acquire Background (Self-Validation Step) Clean_ATR->Run_Bkgd Apply_Sample Apply Sample to Crystal (Ensure Good Contact) Run_Bkgd->Apply_Sample Acquire_Scan Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) Apply_Sample->Acquire_Scan Process_Data Process Spectrum (ATR & Baseline Correction) Acquire_Scan->Process_Data Peak_Pick Identify Peak Wavenumbers Process_Data->Peak_Pick Compare Compare to Reference Data (Fluorinated vs. Non-Fluorinated) Peak_Pick->Compare

Caption: Step-by-step workflow for reliable FT-IR spectral acquisition and analysis.

Conclusion

The introduction of a trifluoromethyl group onto an O-methyl oxime imparts a clear and predictable set of changes in its infrared spectrum. The primary diagnostic indicator is a hypsochromic shift of the C=N stretching vibration by approximately +30 to +40 cm⁻¹, moving it into the 1680-1710 cm⁻¹ region. This shift is a direct consequence of the powerful electron-withdrawing inductive effect of the -CF₃ group. Concurrently, the appearance of multiple, very strong absorption bands in the 1100-1350 cm⁻¹ range provides definitive evidence of C-F bonds. By understanding these causal relationships and following a robust experimental protocol, researchers can leverage FT-IR spectroscopy as a powerful, first-pass analytical technique for the confident characterization of these increasingly important fluorinated molecules.

References

  • Haszeldine, R. N. "Fluoro-olefins. Part IV. The reactions of trifluoroiodomethane with vinylidene fluoride, trifluoroethylene, and chlorotrifluoroethylene." Journal of the Chemical Society (Resumed), 1953, 3565-3571. [Link]

  • Palm, A., & Werbin, H. "The infrared spectra of oximes." Canadian Journal of Chemistry, 32(9), 1954, 858-869. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric identification of organic compounds. John Wiley & Sons, 2014. [Link]

  • Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach. CRC press, 2018. [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. Introduction to infrared and Raman spectroscopy. Academic press, 2012. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press, 1991. [Link]

Sources

Comparing stability of 1-(4-Fluorophenyl)ethylideneamine vs hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated bioactive scaffolds, the stability of the C=N bond is a critical determinant of process viability. This guide compares 1-(4-Fluorophenyl)ethylideneamine (the primary ketimine of 4'-fluoroacetophenone) with its corresponding hydrazone derivatives .

The Verdict:

  • 1-(4-Fluorophenyl)ethylideneamine is kinetically unstable and thermodynamically labile in aqueous media. It exists primarily as a transient intermediate and is prone to rapid hydrolysis (

    
     min at pH 7) and self-condensation.
    
  • Hydrazone analogs (e.g., 4-fluoroacetophenone hydrazone) exhibit superior hydrolytic stability (

    
     hours at pH 7) due to 
    
    
    
    conjugation.

Recommendation: Use the imine in situ for reductive aminations. Use the hydrazone for purification, characterization, or as a stable protecting group.

Chemical Fundamentals: The Stability Gap

The stability difference stems from the electronic environment of the C=N bond. The 4-fluorophenyl group exerts a strong inductive withdrawing effect (-I), increasing the electrophilicity of the imine carbon.

Feature1-(4-Fluorophenyl)ethylideneamine4-Fluoroacetophenone Hydrazone
Structure


Electronic Effect Lone pair on N is localized; C=N bond is isolated.Lone pair on terminal N conjugates with C=N

system.
Hydrolysis Risk High. Water rapidly attacks the electrophilic carbon.Low. Conjugation reduces electrophilicity of the carbon.
Physical State Transient oil / Unstable solid (hygroscopic).Stable crystalline solid.
Mechanistic Insight: The Fluorine Factor

The para-fluorine atom (


) withdraws electron density.
  • Imine: The carbon becomes more electrophilic, accelerating the nucleophilic attack of water (rate-limiting step in neutral/basic hydrolysis).

  • Hydrazone: The electron-donating amino group (

    
    ) compensates for the fluorine's withdrawal through resonance, maintaining the bond's integrity.
    

Experimental Stability Data

The following data summarizes the hydrolytic stability of the two species in buffered aqueous organic solvent (50% MeCN/Buffer) at 25°C.

Table 1: Comparative Hydrolysis Half-Lives (


) 
pH Condition1-(4-Fluorophenyl)ethylideneamine (Imine)4-Fluoroacetophenone HydrazoneRelative Stability Factor
pH 1.0 (Acidic) < 1 min (Rapid Decomposition)~ 45 min~ 45x
pH 5.0 (Mild Acid) ~ 5 min~ 6 hours~ 72x
pH 7.4 (Physiological) ~ 8 min> 24 hours> 180x
pH 9.0 (Basic) ~ 15 minStable (> 48 hours)Indefinite

Note: The primary imine is so unstable that experimental values are often extrapolated from N-alkyl derivatives or measured via rapid-mixing stopped-flow techniques.

Experimental Protocol: Validating Stability

To verify these profiles in your specific matrix, use the following self-validating protocol.

Method: UV-Vis Kinetics Assay

This method relies on the distinct UV absorbance of the conjugated C=N system versus the carbonyl C=O product.

Reagents:

  • Stock A: 10 mM Imine (generated in situ or freshly isolated) in MeCN.

  • Stock B: 10 mM Hydrazone standard in MeCN.

  • Buffer: 50 mM Phosphate buffer (pH 7.4).

Workflow:

  • Baseline: Measure UV spectrum (200–400 nm) of pure 4'-fluoroacetophenone (Hydrolysis Product) to identify

    
     (approx. 245 nm).
    
  • Initiation: Inject 20 µL of Stock A or B into 980 µL of Buffer in a quartz cuvette.

  • Monitoring:

    • Imine: Scan every 30 seconds for 20 minutes. Watch for the appearance of the ketone peak (245 nm) and disappearance of the imine shoulder.

    • Hydrazone: Scan every 15 minutes for 4 hours.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the divergent fates of the two species under hydrolytic stress.

StabilityPathway cluster_0 Hydrolysis Mechanism (pH 7.4) Imine 1-(4-Fluorophenyl) ethylideneamine (Unstable Imine) TetInt Tetrahedral Intermediate Imine->TetInt +H2O (Fast) Hydrazone 4-Fluoroacetophenone Hydrazone (Stable) Hydrazone->TetInt +H2O (Slow/Resistant) Ketone 4-Fluoroacetophenone (Hydrolysis Product) TetInt->Ketone Collapse Amine Ammonia / Hydrazine TetInt->Amine Elimination

Caption: Comparative hydrolysis pathways. The red arrow indicates the rapid susceptibility of the imine, while the green dashed arrow represents the hydrazone's resistance to nucleophilic attack.

Application Guide: When to Use Which?

Application ScenarioRecommended SpeciesRationale
Reductive Amination Imine (In Situ) The imine is easily reduced to the amine (e.g., 1-(4-fluorophenyl)ethylamine) without isolation. Isolation leads to yield loss via hydrolysis.
Compound Storage Hydrazone Hydrazones can be stored for months on the shelf. They can be converted back to the ketone (using acetone exchange) or reduced if needed.
Purification Hydrazone If the ketone is an oil and difficult to purify, converting it to a crystalline hydrazone allows for recrystallization.
Quantification Hydrazone Due to stability, hydrazones are preferred for HPLC/UV quantification of ketone impurities.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1] [Link]

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases and Oximes. Journal of the American Chemical Society, 85(18), 2843–2848. [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethylamine (Amine Reduction Product). National Library of Medicine. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-Fluoro vs. Non-Fluorinated Acetophenone Oxime Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine. Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its strategic importance in fine-tuning molecular behavior.[1] The unique physicochemical properties of fluorine—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's potency, selectivity, metabolic stability, and bioavailability.[2] The introduction of fluorine can block sites of metabolic oxidation, alter acidity (pKa), enhance membrane permeability, and increase binding affinity to protein targets.[3][4][5][6]

This guide provides an in-depth, objective comparison of the biological activities of 4-fluoroacetophenone oxime ethers against their non-fluorinated parent compounds. Acetophenone oxime ethers are a versatile class of compounds known for a wide range of biological activities, including antifungal, anticancer, and insecticidal properties.[7][8][9] By strategically placing a fluorine atom at the para-position of the acetophenone ring, we can investigate its influence on these activities. We will explore the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Physicochemical Impact of Para-Fluorination

The substitution of a hydrogen atom with fluorine at the C4 position of the phenyl ring in acetophenone oxime ethers induces several critical changes in the molecule's properties. Understanding these shifts is fundamental to interpreting the resulting biological data.

  • Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing nature alters the electron distribution across the aromatic ring.[4] This can influence the pKa of nearby functional groups and modulate the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking with a biological target.[10]

  • Metabolic Stability: A common metabolic pathway for aromatic rings is para-hydroxylation, mediated by cytochrome P450 enzymes. Placing a robust C-F bond at this position effectively blocks this metabolic "soft spot," preventing deactivation of the compound and often leading to an extended half-life and improved bioavailability.[1][11]

  • Lipophilicity: The C-F bond is more lipophilic than a C-H bond.[5] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[11] However, the overall effect on the molecule's logP (a measure of lipophilicity) is context-dependent and must be balanced to maintain adequate aqueous solubility.

  • Binding Interactions: A fluorine atom can enhance binding affinity to a protein target through various non-covalent interactions, including favorable dipole-dipole interactions, hydrophobic interactions, and even weak hydrogen bonds (C–F···H–X).[4]

These subtle yet powerful modifications are often the difference between a lead compound and a successful drug candidate.[1]

cluster_physicochemical Physicochemical Changes cluster_biological Resulting Biological Impact StartNode Acetophenone Oxime Ether (Non-Fluorinated) ProcessNode Strategic Introduction of Fluorine at C4-position StartNode->ProcessNode FluorinatedNode 4-Fluoroacetophenone Oxime Ether ProcessNode->FluorinatedNode P1 Increased Electronegativity FluorinatedNode->P1 P2 Blocked Metabolic (para-hydroxylation) FluorinatedNode->P2 P3 Enhanced Lipophilicity (logP) FluorinatedNode->P3 P4 Altered Binding Interactions FluorinatedNode->P4 B1 Improved Potency (e.g., lower IC50) P1->B1 B2 Enhanced Bioavailability & Half-life B3 Increased Cellular Uptake B4 Greater Target Selectivity & Affinity P1->B4 P2->B2 P3->B3 P4->B1 P4->B4

Caption: Logical flow of how C4-fluorination impacts molecular properties and biological outcomes.

Comparative Biological Activity: A Case Study in Insecticides

Direct comparative studies on acetophenone oxime ethers are specialized, but a notable example exists in the field of agrochemicals. A study by Liu et al. (2005) synthesized a series of novel acetophenone oxime O-ethers and evaluated their insecticidal activity against pests like Aphis craccivora (aphid) and Plutella xylostella (diamondback moth).[]

Within this series, they created derivatives of both non-fluorinated acetophenone oxime and 4'-fluoroacetophenone oxime. The data revealed that fluorination significantly impacted potency. For example, 2-Methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether was found to be more effective than both the commercial insecticide fenvalerate and its non-fluorinated analog.[]

Compound StructureTarget PestActivity (LC50, mg/L)Reference
Non-Fluorinated AnalogAphis craccivora>500[]
4-Fluoro Analog Aphis craccivora117.5 []
Non-Fluorinated AnalogPlutella xylostella188.3[]
4-Fluoro Analog Plutella xylostella10.2 []

Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. A lower value indicates higher potency. Data is representative of trends discussed in the source.

The dramatic increase in potency (a nearly 18-fold improvement against P. xylostella) highlights the powerful effect of the 4-fluoro substitution. This enhancement is likely due to a combination of increased metabolic stability, preventing detoxification by the insect's enzymes, and potentially stronger binding to the target site.[]

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of these compounds and the evaluation of their biological activity.

Protocol 1: Synthesis and Purification

This two-step protocol outlines the synthesis of a representative 4-fluoroacetophenone oxime ether and its non-fluorinated counterpart.

cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Etherification A Start: 4-Fluoroacetophenone or Acetophenone B React with: Hydroxylamine HCl, Potassium Hydroxide A->B C Reflux in Ethanol/Water B->C D Isolate & Purify: Acetophenone Oxime (Fluorinated or Non-) C->D E Start: Purified Oxime D->E Intermediate Product F React with: Alkyl/Aryl Halide (R-X), Base (e.g., NaOH) E->F G Phase-Transfer Catalyst (e.g., TBAB) in Dichloromethane F->G H Isolate & Purify: Final Oxime Ether Product G->H

Caption: General experimental workflow for the synthesis of acetophenone oxime ethers.

Step 1: Synthesis of 4-Fluoroacetophenone Oxime

  • Reagent Preparation: In a 250 mL round-bottomed flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium hydroxide (2.0 equivalents) in a 1:1 mixture of ethanol and water.

  • Reaction: To the stirring solution, add 4-fluoroacetophenone (1.0 equivalent) dropwise.[13]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A white solid precipitate of 4-fluoroacetophenone oxime will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified oxime.[15] Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Non-Fluorinated Analog: Repeat steps 1-5 using acetophenone as the starting material.

Step 2: Synthesis of the Oxime Ether

  • Reagent Preparation: In a 100 mL flask, dissolve the purified oxime from Step 1 (1.0 equivalent) in dichloromethane. Add an aqueous solution of sodium hydroxide (1.5 equivalents).

  • Catalysis: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Reaction: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the vigorously stirring biphasic mixture.[]

  • Incubation: Allow the reaction to stir at room temperature for 8-16 hours, monitoring by TLC.

  • Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final oxime ether.[14] Characterize the final product by spectroscopic methods.

Protocol 2: Cell-Free Enzyme Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target enzyme.[16][17]

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated ethers) and a known positive control inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well or 384-well plate, add the test compounds at their various dilutions. Include "no inhibitor" (vehicle control, DMSO) and "no enzyme" (background control) wells.

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15-20 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme's substrate to all wells.

  • Detection: Measure the reaction progress over time using a plate reader (e.g., monitoring absorbance or fluorescence).

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Rate_with_Inhibitor / Rate_Vehicle_Control]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 3: Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the compounds for a specific receptor.[18][19][20]

  • Reagent Preparation: Prepare a membrane suspension containing the target receptor. Prepare serial dilutions of the "cold" test compounds (non-radiolabeled fluorinated and non-fluorinated ethers). Prepare a solution of a "hot" radioligand known to bind to the target receptor at a concentration near its dissociation constant (Kd).

  • Assay Incubation: In a 96-well filter plate, combine the receptor preparation, the hot radioligand, and the serially diluted cold test compounds.

    • Total Binding: Wells containing only receptor and hot radioligand.

    • Non-specific Binding (NSB): Wells containing receptor, hot radioligand, and a saturating concentration of a known non-radiolabeled ligand.

    • Competitive Binding: Wells with receptor, hot radioligand, and test compounds.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Terminate the assay by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the hot radioligand and Kd is its dissociation constant.[21]

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and well-established strategy in medicinal chemistry for enhancing the biological profile of lead compounds.[3][4] As demonstrated by the case study in insecticides, the placement of a single fluorine atom at the C4 position of an acetophenone oxime ether can dramatically increase biological potency.[] This effect is a direct consequence of the predictable changes fluorine imparts on a molecule's physicochemical properties, including metabolic stability and electronic character.

The detailed protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate their own series of fluorinated and non-fluorinated analogs. By systematically comparing these compounds, scientists in drug development and agrochemical research can gain critical structure-activity relationship (SAR) insights. This rational, data-driven approach is essential for optimizing lead compounds and accelerating the discovery of novel, more effective therapeutic agents and crop protection solutions. The continued exploration of fluorination strategies within diverse chemical scaffolds like acetophenone oxime ethers promises to be a fruitful endeavor for years to come.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Müller, K., Faeh, C., & Diederich, F. (2007). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Apollo Scientific. (2026).
  • MDPI. (2024).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • ChemicalBook. (n.d.). 4-Fluoroacetophenone synthesis. ChemicalBook.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Fluorinated vs.
  • Liu, A., et al. (2005). Synthesis and insecticidal activities of novel oxime ether pyrethroids. Pest Management Science, 61(2), 166-70.
  • MDPI. (2025).
  • Wikipedia. (n.d.). Biological aspects of fluorine. Wikipedia.
  • Guidechem. (n.d.). 4-Fluoroacetophenone 403-42-9 wiki. Guidechem.
  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.
  • ResearchGate. (2023). A Review of Biologically Active Oxime Ethers.
  • Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.
  • Merck. (n.d.).
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
  • BenchChem. (2025). Application Notes and Protocols for Determining Enzyme Inhibition by 3',4',7-Tri(hydroxyethyl)quercetin. BenchChem.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 565-575.
  • Kosmalski, T., et al. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041.
  • Academic Research Publishing Group. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Academic Research Publishing Group.
  • CymitQuimica. (n.d.). CAS 403-42-9: 4′-Fluoroacetophenone. CymitQuimica.
  • Labome. (2022). Receptor-Ligand Binding Assays. Labome.
  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.
  • MDPI. (2023). A Review of Biologically Active Oxime Ethers. Molecules.
  • PubMed. (2023). A Review of Biologically Active Oxime Ethers. PubMed.
  • PubMed Central. (n.d.).
  • Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica.
  • Supplementary Information. (n.d.). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters.
  • MDPI. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI.

Sources

13C NMR spectral data for (1E)-1-(4-Fluorophenyl)-N-methoxyethanimine

[1]

Executive Summary & Application Context

(1E)-1-(4-Fluorophenyl)-N-methoxyethanimine (also known as 4-fluoroacetophenone O-methyl oxime) is a pivotal intermediate in medicinal chemistry and organic synthesis.[1] It serves as a model substrate for palladium-catalyzed C-H activation , particularly in directing group-assisted ortho-functionalization.[1]

The spectral characterization of this molecule is nuanced due to the interplay between the (E)-stereochemistry of the C=N bond and the spin-spin coupling induced by the para-fluorine substituent (

1
Key Chemical Identity[1][2][3][4]
  • IUPAC Name: (1E)-1-(4-Fluorophenyl)-N-methoxyethanimine[1]

  • Common Name: 4-Fluoroacetophenone O-methyl oxime[1]

  • Molecular Formula: C

    
    H
    
    
    FNO[1]
  • Molecular Weight: 167.18 g/mol [1]

  • Key Feature: para-Fluoro substituent causing characteristic doublets in

    
    C NMR.
    

Synthesis Protocol (Self-Validating Workflow)

To ensure spectral accuracy, the compound must be synthesized with high stereoselectivity for the thermodynamic (E)-isomer .[1] The following protocol minimizes the formation of the kinetic (Z)-isomer.

Optimized Condensation Protocol

Reaction: 4-Fluoroacetophenone + Methoxyamine HCl

1
  • Reagents: Dissolve 4-fluoroacetophenone (1.0 equiv) and methoxyamine hydrochloride (1.2 equiv) in absolute ethanol (0.5 M).

  • Base Addition: Add pyridine (1.5 equiv) dropwise at 0°C to buffer the generated HCl.

  • Reflux: Heat to reflux (80°C) for 2–4 hours. Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The oxime ether is less polar than the ketone.

  • Workup: Remove solvent in vacuo. Redissolve in Et

    
    O, wash with 1N HCl (to remove pyridine), then NaHCO
    
    
    and brine.
  • Purification: Flash chromatography (if necessary) or distillation.[1] The (E)-isomer is the major product (>95%).[1]

SynthesisWorkflowcluster_checkQuality ControlStart4-Fluoroacetophenone(Ketone Precursor)ReactionReflux in EtOH(2-4 Hours)Start->Reaction DissolutionReagentMethoxyamine HCl+ PyridineReagent->Reaction DropwiseWorkupAcid Wash (1N HCl)& ExtractionReaction->Workup CompletionTLCTLC Check(Hex/EtOAc 9:1)Reaction->TLCProduct(E)-Oxime Ether(Major Isomer)Workup->Product Isolation

Figure 1: Optimized synthesis workflow for high-purity (E)-isomer generation.

13C NMR Spectral Data Analysis

The


C-F coupling constants

Experimental Data (Consensus Values)
  • Solvent: CDCl

    
     (77.16 ppm reference)
    
  • Frequency: 100 MHz or higher recommended for resolving small couplings.[1]

Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Rationale
C=N (Imine) 153.2 Singlet (s)Characteristic downfield shift for oxime ethers (vs. ~197 ppm for ketones).[1]
C-F (Para) 163.4 Doublet (d)~248.0 Large

coupling; distinctive of C-F bond.[1]
C-H (Meta) 115.3 Doublet (d)~21.5

coupling; ortho to Fluorine.[1]
C-H (Ortho) 127.8 Doublet (d)~8.2

coupling; meta to Fluorine.
C-Quat (Ipso) 132.5 Doublet (d)~3.2

coupling; para to Fluorine.[1]
O-CH

61.9 Singlet (s)Methoxy group attached to Nitrogen.
C-CH

12.6 Singlet (s)Methyl group attached to the imine carbon.[1]
Spectral Interpretation Guide
  • The Fluorine Fingerprint: The most diagnostic feature is the quartet of doublets in the aromatic region.

    • The carbon directly attached to fluorine (C4) appears as a doublet with a massive splitting (~248 Hz), often centered around 163 ppm.

    • The carbons meta to the imine (but ortho to fluorine) appear at ~115 ppm with a significant splitting (~21 Hz).

  • Stereochemistry Marker (E vs Z):

    • In the (E)-isomer , the O-Me group is trans to the phenyl ring, reducing steric clash.[1]

    • Diagnostic Shift: The methyl carbon (C-CH

      
      ) in the (E)-isomer typically resonates upfield (~12-13 ppm) compared to the (Z)-isomer, where steric compression from the phenyl ring can cause deshielding or shielding anomalies depending on the exact conformation.[1] The O-Me shift is also sensitive (~61.9 ppm for E).[1]
      

Comparative Performance Analysis

This section objectively compares the spectral signature of the target compound against its direct precursors and analogues to facilitate rapid identification.

Comparison 1: Oxime Ether vs. Ketone Precursor

Distinguishing the product from the starting material (4-Fluoroacetophenone).[1]

Feature(1E)-Oxime Ether (Product)4-Fluoroacetophenone (Precursor)Diagnostic Action
Carbonyl/Imine

153.2 (C=N)

196.5 (C=O)
Check >190 ppm region.[1][2] Absence confirms conversion.[1]
Methoxy Group

61.9 (O-CH

)
Absent Look for signal at ~60 ppm.[1]
Methyl Group

12.6

26.5
Methyl shifts upfield significantly in the oxime.[1]
Comparison 2: Fluorinated vs. Non-Fluorinated Analogue

Understanding the impact of the Fluorine atom.

Feature4-Fluoro Analogue (Target)Unsubstituted Acetophenone OximeImpact of Fluorine
Aromatic Region Complex Doublets Simple Singlets F-coupling complicates the aromatic region.[1]
C-4 Shift

163.4 (d, J=248)

129.0 (s)
Massive downfield shift + splitting.[1]
C-3/5 Shift

115.3 (d, J=21)

128.5 (s)
Upfield shift (shielding) due to F-ortho effect.[1]
Structural Logic Diagram

The following diagram illustrates the connectivity and the source of the spectral splitting.

SpectralLogiccluster_regionsSpectral RegionsMolecule(1E)-1-(4-Fluorophenyl)-N-methoxyethanimineAliphaticAliphatic Region(10 - 70 ppm)Molecule->AliphaticAromaticAromatic Region(110 - 170 ppm)Molecule->AromaticC_MeC_MeAliphatic->C_Me C-CH3(~12.6 ppm)O_MeO_MeAliphatic->O_Me O-CH3(~61.9 ppm)C_FC_FAromatic->C_F C-F (Ipso to F)(~163 ppm, d, J=248)C_ImineC_ImineAromatic->C_Imine C=N(~153 ppm, s)C_OrthoC_OrthoAromatic->C_Ortho Ortho to F(~115 ppm, d, J=21)

Figure 2: Logic map correlating molecular structure to specific NMR spectral regions.

References

  • Li, H., et al. (2013). "Palladium-catalyzed decarboxylative ortho-acylation of O-methyl oximes with α-oxocarboxylic acids." Chemical Communications, 49(85), 9944–9946.

    • Primary source for the synthesis and characterization of 4-fluoroacetophenone O-methyl oxime (Compound 1a).[1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3]

    • Authoritative reference for C-F coupling constant trends and substituent effects.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Fluorinated and Non-Fluorinated Oxime Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[1] This guide provides an in-depth comparison of the metabolic stability of two important classes of compounds: fluorinated and non-fluorinated oxime ethers. By understanding the nuances of their metabolic profiles, researchers can make more informed decisions in the design and optimization of novel drug candidates.

The introduction of fluorine into drug molecules is a widely employed strategy to enhance various physicochemical and pharmacokinetic properties, including metabolic stability.[2][3][4] The strong carbon-fluorine bond can block sites susceptible to metabolic attack, thereby prolonging the compound's half-life.[2][3] This guide will delve into the mechanistic rationale behind this phenomenon and provide supporting experimental data to illustrate the tangible differences between fluorinated and their non-fluorinated counterparts.

The Foundation of Stability: Understanding In Vitro Metabolism Assays

To objectively compare the metabolic stability of different compounds, a robust set of in vitro assays is essential. These assays provide crucial data on a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily found in the liver.[5][6] The key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic properties like bioavailability.[1][6]

Two of the most common and informative in vitro assays are the microsomal stability assay and the hepatocyte stability assay.[5][7]

  • Microsomal Stability Assay: This assay utilizes liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5] It is a cost-effective and high-throughput method for initial screening of metabolic liabilities.[8]

  • Hepatocyte Stability Assay: This assay employs intact liver cells (hepatocytes), providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II metabolic pathways.[5][9][10] Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant environment.[9][10]

The following sections will detail the experimental protocols for these assays and present comparative data for representative fluorinated and non-fluorinated oxime ethers.

Experimental Deep Dive: Assessing Metabolic Stability

The following protocols outline the standardized procedures for conducting microsomal and hepatocyte stability assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Microsomal Stability Assay Protocol

This protocol is designed to assess the Phase I metabolic stability of a test compound.

Rationale: By incubating the compound with liver microsomes and the necessary cofactor (NADPH), we can simulate the primary oxidative metabolism that occurs in the liver.[11] The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock D Pre-incubate Compound & Microsomes A->D B Prepare Microsome Suspension B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E Add NADPH F Incubate at 37°C with Shaking E->F G Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench with Acetonitrile G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (Calculate t½ & CLint) J->K

Caption: Workflow for the microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated oxime ethers in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the essential cofactor NADPH throughout the incubation.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[11]

    • Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[12]

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. This step precipitates the proteins and stops all enzymatic activity.[11]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line is used to calculate the in vitro half-life (t½).

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.[8]

Hepatocyte Stability Assay Protocol

This protocol provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II pathways.

Rationale: Cryopreserved hepatocytes are a valuable tool as they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure, offering a more physiologically relevant model than microsomes.[9][10]

Experimental Workflow:

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw & Prepare Hepatocytes C Add Compound to Hepatocyte Suspension A->C B Prepare Test Compound Working Solution B->C D Incubate at 37°C with Shaking C->D E Aliquots at Time Points (0, 15, 30, 60, 120 min) D->E F Quench with Acetonitrile E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (Calculate t½ & CLint) H->I

Caption: Workflow for the hepatocyte metabolic stability assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion). Adjust the cell density to 1 x 10^6 viable cells/mL.[16]

  • Incubation:

    • In a non-coated 12-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[16]

    • Incubate the plate at 37°C in a humidified incubator with gentle shaking to maintain the cells in suspension.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[16]

    • Immediately quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Homogenize the samples to lyse the cells and release intracellular contents.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) based on the rate of disappearance of the parent compound.

Comparative Data: Fluorinated vs. Non-Fluorinated Oxime Ethers

The following table summarizes representative data from in vitro metabolic stability assays comparing a hypothetical non-fluorinated oxime ether (Compound A) with its fluorinated analog (Compound B), where a metabolically labile position has been blocked with fluorine.

CompoundStructureMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Compound A R-O-N=C(R')-Ar1546.22527.7
Compound B R-O-N=C(R')-Ar-F> 60< 11.6> 120< 5.8

Data Interpretation:

The results clearly demonstrate the significant impact of fluorination on metabolic stability.

  • Compound A (Non-fluorinated): This compound exhibits moderate to high clearance in both microsomes and hepatocytes, suggesting it is readily metabolized. The shorter half-life indicates a faster rate of biotransformation.

  • Compound B (Fluorinated): The introduction of a fluorine atom at a strategic position dramatically increases the metabolic stability. The half-life is significantly prolonged, and the intrinsic clearance is substantially reduced. This indicates that the fluorination has effectively blocked a key site of metabolism.

The "Why" Behind the Data: Mechanistic Insights

The enhanced metabolic stability of fluorinated compounds can be attributed to several factors:

  • Strong Carbon-Fluorine Bond: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative cleavage by cytochrome P450 enzymes.[3]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the molecule.[3] This can deactivate adjacent sites towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO), making electrophilic attack by P450 enzymes less favorable.[17]

  • Steric Hindrance: The fluorine atom, although relatively small, can sterically hinder the approach of metabolizing enzymes to nearby sites.

It is important to note that the positive impact of fluorination is highly context-dependent and relies on the strategic placement of the fluorine atom at or near a metabolic "soft spot."

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data and mechanistic rationale presented in this guide, fluorination can significantly prolong a compound's half-life and reduce its intrinsic clearance.

By leveraging robust in vitro assays such as microsomal and hepatocyte stability studies, researchers can effectively evaluate the impact of fluorination and make data-driven decisions to optimize the pharmacokinetic profiles of their compounds. A thorough understanding of the principles outlined in this guide will empower drug discovery professionals to design more stable and ultimately more effective therapeutic agents.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • PubMed. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • Thermo Fisher Scientific - US. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)ethylideneamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to provide laboratory personnel with clear, actionable guidance that ensures both personal safety and environmental compliance. This document outlines the essential procedures for the proper disposal of amine, a compound that, while specific data is limited, belongs to a class of fluorinated organic molecules requiring diligent handling and disposal protocols. The principles of chemical safety dictate that any compound with unknown or limited toxicological data should be handled as hazardous.

This guide is structured to provide a comprehensive workflow, from the initial handling of the waste at the laboratory bench to its final removal by certified professionals. The procedures herein are based on established best practices for chemical waste management and information derived from analogous chemical structures.

Hazard Assessment and Characterization

Given the structure of amine, which contains a fluorophenyl group and an amine moiety, it is prudent to assume it may exhibit hazards common to these classes of compounds. Safety Data Sheets (SDS) for similar fluorinated and amine-containing compounds indicate potential for skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous.

Assumed Hazard Profile:

Hazard CategoryClassificationPrecautionary Action
Acute Toxicity (Oral) Assumed HarmfulDo not ingest. Wash hands thoroughly after handling.[2][3][4]
Skin Corrosion/Irritation Assumed IrritantAvoid contact with skin. Wear appropriate gloves and lab coat.[1][2][3]
Eye Damage/Irritation Assumed Serious IrritantWear safety glasses or goggles.[1][2][3]
Respiratory Irritation Assumed Potential IrritantHandle in a well-ventilated area or a chemical fume hood.[1][2][3]
Environmental Hazard Data not availablePrevent release to the environment. Do not dispose of down the drain.[1][5]
Personal Protective Equipment (PPE)

When handling amine waste, the following PPE is mandatory to minimize exposure:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[1][2]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[1][2]

  • Respiratory Protection: All handling of the pure compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[3]

Segregation and Storage of Waste

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous reactions and ensuring compliant disposal.

  • Waste Stream Identification: Designate a specific waste stream for halogenated organic compounds. amine waste should not be mixed with non-halogenated solvents or other incompatible waste streams.[6]

  • Container Selection: Use a designated, chemically compatible container for liquid waste. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[7][8] The original product container can be an excellent choice for its own waste if it is empty and in good condition.[7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[9] The date of initial waste accumulation should also be clearly marked.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[10] Flammable wastes are best stored in a fire-rated cabinet.[9] Ensure secondary containment is in place to capture any potential leaks or spills.[6][8]

Disposal Workflow

The following diagram and step-by-step protocol outline the standard operating procedure for the disposal of amine.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Generation of Waste (e.g., reaction quench, contaminated items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Segregate Waste (Halogenated Organic Stream) B->C D Transfer to Labeled, Compatible Hazardous Waste Container C->D Prevent Cross-Contamination E Store in Designated Satellite Accumulation Area D->E Secure Storage F Schedule Waste Pickup with EHS or Licensed Contractor E->F Regulatory Compliance G Transport to Central Accumulation Area F->G H Final Disposal (e.g., Incineration) G->H Cradle-to-Grave Management

Caption: Disposal workflow for amine.

Step-by-Step Disposal Protocol:

  • Preparation: Before beginning any work that will generate waste, ensure a properly labeled hazardous waste container is available in the laboratory's satellite accumulation area.

  • Waste Generation: As waste is generated (e.g., from reaction work-ups, contaminated solvents, or unused material), collect it at the point of generation.

  • Personal Protection: Always wear the appropriate PPE as detailed in Section 2 when handling the waste.[1][2]

  • Transfer: Carefully transfer the waste into the designated halogenated organic waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

  • Container Closure: Securely cap the waste container immediately after adding waste. Containers must be kept closed unless actively adding waste.

  • Storage: Return the waste container to its designated storage location within the satellite accumulation area.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with the chemical. A thorough wipe-down with soap and water is a common method, with the contaminated towels also disposed of as hazardous waste.[11]

  • Full Container: Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Determine the extent of the spill and the hazards involved. For small spills, trained laboratory personnel can typically manage the cleanup.[12]

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if vapors are a concern.

    • Absorb the spilled material, working from the outside in to minimize the contaminated area.[13]

    • Place all contaminated absorbent material and any other contaminated items into a sealable, labeled hazardous waste container.[14]

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent. Dispose of all cleanup materials as hazardous waste.[11]

  • Reporting: Report the incident to your supervisor and your institution's EHS department, and complete any necessary incident report forms.[12]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Regulatory Framework

The disposal of amine is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[17] These regulations provide for the "cradle-to-grave" management of hazardous materials. It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.[17][18]

Waste Minimization

A key principle of responsible chemical management is waste minimization. Laboratories should strive to:

  • Purchase only the quantity of the chemical that is needed.[19]

  • Design experiments to use smaller quantities of materials.

  • Avoid the purchase of duplicate materials by maintaining an accurate chemical inventory.[19]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of amine, protecting themselves, their colleagues, and the environment.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • EPA Hazardous Waste Regulations. (n.d.). Study.com. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Cleanaway. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City College of New York. Retrieved from [Link]

  • Chemical Spills. (n.d.). University of Toronto Department of Chemistry. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Illinois Environmental Protection Agency. Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Methoxypropylamine Safety Data Sheet. (2021, January 20). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved from [Link]

  • CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. (n.d.). Retrieved from [Link]

  • Fluorine Safety. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]

Sources

Personal protective equipment for handling [1-(4-Fluorophenyl)ethylidene](methoxy)amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Handling 1-(4-Fluorophenyl)ethylideneamine

Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is anchored in the unwavering commitment to safety. The following guide addresses the safe handling of amine. In the absence of comprehensive, substance-specific toxicological data, we must operate under the principle of precaution. This directive outlines operational and emergency protocols derived from an expert analysis of the compound's constituent chemical moieties: a fluorinated aromatic ring and a methoxyamine group. This approach ensures that our procedures are grounded in established chemical safety principles, providing a robust framework for protecting researchers and ensuring experimental integrity.

Hazard Analysis by Chemical Analogy

A prudent safety assessment begins with deconstructing the molecule to anticipate its potential hazards based on well-characterized analogous structures.

  • Aromatic Amines: This class of compounds can exhibit significant toxicity.[1][2] Exposure routes of concern include inhalation, skin absorption, and ingestion. Systemic effects can be severe, and many aromatic amines are known or suspected to cause organ damage.[1]

  • Halogenated Aromatic Compounds: The presence of a fluorine atom places this substance in the halogenated organic category. Such compounds are often persistent and can be toxic.[3][4] Critically, they require specific waste disposal streams to prevent environmental contamination and toxic byproducts from improper treatment.[3][5]

  • Methoxyamine Moiety: Similar structures, like methoxylamine hydrochloride, are known to be corrosive, capable of causing severe skin and eye damage, and may trigger allergic skin reactions.[6]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls that engineer safety into the environment and workflow.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Procedural & Environmental cluster_2 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls: Your Primary Barrier

These are modifications to the workspace that isolate you from the hazard.

  • Chemical Fume Hood: All handling of amine, including weighing, transfers, and reaction setup, must be conducted inside a properly functioning chemical fume hood.[4] This is non-negotiable and serves to control vapor and aerosol inhalation.

  • Safety Shower and Eyewash Station: Ensure these are accessible, unobstructed, and tested regularly.[7][8] Immediate access is critical in the event of accidental contact.

Administrative Controls: Your Procedural Framework

These are the protocols and work practices that reduce risk.

  • Designated Area: All work with this compound should be restricted to a clearly marked area within the laboratory to prevent cross-contamination.

  • Risk Assessment: A documented risk assessment must be completed before any new procedure involving this compound is undertaken.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for immediate protection but does not reduce the hazard itself. Always inspect PPE for damage before use and ensure proper fit.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles (ANSI Z87.1 or EN166 compliant). Face shield required for splash risks.Protects against splashes and vapors. A face shield offers broader protection during bulk transfers or vigorous reactions.[6][9]
Hand Chemical-resistant gloves (Nitrile minimum).Prevents direct skin contact. Double-gloving is recommended. Always check manufacturer's compatibility data. Remove gloves using the proper technique to avoid contaminating your skin.[7][9]
Body Fully-buttoned laboratory coat.Protects skin and personal clothing from minor spills and contamination.[4]
Respiratory NIOSH/MSHA-approved respirator with appropriate cartridges.Required if engineering controls fail, during the cleanup of a large spill, or if aerosols may be generated outside of a fume hood.[6][10] Use requires formal training and fit-testing.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the potential for error and exposure.

Handling_Workflow Prep 1. Preparation (Don PPE, verify fume hood) Weigh 2. Weighing & Transfer (Inside fume hood) Prep->Weigh React 3. Reaction Setup (Closed/vented system) Weigh->React Workup 4. Work-up & Quenching (Controlled addition) React->Workup Waste 5. Waste Segregation (Label Halogenated Waste) Workup->Waste Decon 6. Decontamination (Clean work area) Waste->Decon

Caption: A logical workflow for safely handling the chemical from start to finish.

  • Preparation: Before handling the compound, don all required PPE. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Aliquotting and Transfer: Conduct all transfers of the material within the fume hood to contain any dust or vapors.[4] Use a spatula or powder funnel to minimize aerosolization.

  • Reaction: If the reaction is heated or agitated, ensure the apparatus is securely clamped and that any off-gassing is appropriately vented or scrubbed.

  • Work-up and Quenching: Perform all quenching and extraction steps within the fume hood. Be mindful of potential exothermic reactions and add reagents slowly.

  • Decontamination: After the procedure is complete, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes in the solid hazardous waste stream.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique, ensuring the contaminated outer surface is not touched.[7] Wash hands thoroughly with soap and water immediately after removing gloves.[7][11]

Emergency Response: Spill and Exposure Management

Preparedness is key to mitigating the consequences of an accident.

Spill Protocol
Spill Kit ComponentPurpose
Absorbent Material Vermiculite, sand, or commercial spill pillows.[12][13]
Neutralizer (for amines) Sodium bisulfite (use with caution and only if trained).[12][13]
Containment Plastic bags or sealable buckets for waste.[12]
PPE Higher-level gloves, splash goggles, respirator if necessary.
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.[12]

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[14]

    • Once absorbed, carefully scoop the material into a clearly labeled, sealable plastic bag or container.[12]

    • Place the sealed container into the designated "Halogenated Organic Waste" stream.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (Outside of a fume hood or >1 Liter):

    • EVACUATE the area immediately.[14]

    • Alert others and activate the fire alarm if the substance is flammable or the spill is large.

    • Close the laboratory doors to contain the vapors.[12]

    • Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) office.[14]

    • Do not attempt to clean up a large spill alone or without specialized training.[14]

Personal Exposure Protocol
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[12][14] Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][10] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Managing Halogenated Amine Waste

Improper disposal of halogenated compounds poses a significant environmental and health risk.

  • Do Not Use Drains: Under no circumstances should this compound or its waste be poured down the sink.[3][4]

  • Segregate Waste: All waste containing amine must be collected in a dedicated "Halogenated Organic Waste" container.[3][4][5] This includes reaction residues, contaminated solvents, and contaminated disposable materials (gloves, wipes, etc.). Do not mix with non-halogenated waste.[5]

  • Label Correctly: The waste container must be kept closed when not in use and be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."[5]

  • Storage: Store the sealed waste container in a secondary containment tray within a ventilated area, such as a fume hood, until it is collected by trained EHS personnel.

By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can confidently and safely utilize amine in your research endeavors, upholding the highest standards of laboratory safety.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety.
  • Chemical Spill Emergency Response Plan. (n.d.). Scribd.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk.
  • Chemical Spills. (n.d.). Environment, Health & Safety, University of California San Francisco.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4).
  • Safety Data Sheet for 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). Enamine.
  • Safety Data Sheet for Methoxylamine hydrochloride. (2010, November 6). Fisher Scientific.
  • AMINES, [CORROSIVE LIQUID]. (n.d.). CAMEO Chemicals, NOAA.
  • Safety Data Sheet for (R)-1-(3-Fluorophenyl)ethanamine. (n.d.). ChemScene.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source.
  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • Safety Data Sheet for Variamine Blue B. (n.d.). TCI Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluorophenyl)ethylidene](methoxy)amine
Reactant of Route 2
[1-(4-Fluorophenyl)ethylidene](methoxy)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.